8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
8-methoxy-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-11-9(12(7)14)5-4-6-10(11)15-3/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVFCGRHXWUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294899 | |
| Record name | 8-Methoxy-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56716-95-1 | |
| Record name | 8-Methoxy-2,3-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56716-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Technical Guide on 8-Methoxy-2,3-dimethylquinolin-4(1H)-one: Structure, Synthesis, and Pharmacological Applications
Executive Summary
8-Methoxy-2,3-dimethylquinolin-4(1H)-one is a highly specialized quinolone derivative that serves as a critical synthetic intermediate and pharmacophore building block in modern drug discovery. Characterized by its unique electron-donating methoxy substitution and sterically demanding dimethyl groups, this compound is foundational in the synthesis of neocryptolepine derivatives (indolo[2,3-b]quinolines)[1][2]. These downstream derivatives have demonstrated profound efficacy as anti-tumor agents, specifically targeting the PI3K/AKT/mTOR signaling axis in colorectal and gastric cancers[2][3].
This whitepaper provides an in-depth analysis of the compound's chemical properties, a self-validating de novo synthesis protocol, and its pharmacological translation into potent kinase inhibitors.
Chemical Identity & Structural Properties
The structural architecture of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one dictates its chemical reactivity and biological utility. The quinolin-4(1H)-one core exhibits tautomerism with its 4-hydroxyquinoline form, though the keto form predominates under physiological conditions. The methoxy group at the C8 position acts as a strong electron-donating group via resonance, enriching the electron density of the heteroaromatic system, while also serving as a crucial hydrogen bond acceptor in kinase ATP-binding pockets[2][3].
Quantitative Chemical Data
| Property | Value / Description |
| IUPAC Name | 8-Methoxy-2,3-dimethyl-1H-quinolin-4-one |
| CAS Registry Number | 188758-79-4[4] |
| Molecular Formula | C₁₂H₁₃NO₂[4] |
| Molecular Weight | 203.24 g/mol [4] |
| InChIKey | LMMVFCGRHXWUKR-UHFFFAOYSA-N[4] |
| Physical Form | Solid (typically off-white to pale yellow powder) |
De Novo Synthesis Workflow (Conrad-Limpach Approach)
The synthesis of 2,3-disubstituted quinolones is most reliably achieved via a modified Conrad-Limpach reaction. This thermodynamically driven process requires precise thermal control to overcome the high activation energy of the final cyclization step.
Conrad-Limpach Synthesis Workflow for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.
Step-by-Step Synthesis Methodology
-
Step 1: Enamine Condensation. Combine o-anisidine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in toluene with a catalytic amount of glacial acetic acid.
-
Causality: The acetic acid protonates the ketone carbonyl of the acetoacetate, increasing its electrophilicity. This facilitates nucleophilic attack by the primary amine of o-anisidine, driving the formation of the enamine intermediate.
-
-
Step 2: Azeotropic Water Removal. Reflux the mixture under a Dean-Stark apparatus for 4–6 hours until water ceases to evolve.
-
Causality: The condensation reaction is reversible. Continuously removing the water byproduct shifts the chemical equilibrium entirely toward the enamine intermediate via Le Chatelier’s principle.
-
-
Step 3: High-Temperature Cyclization. Evaporate the toluene in vacuo. Add the crude enamine dropwise to a flask containing Dowtherm A preheated to 250°C. Maintain temperature for 30 minutes.
-
Causality: The intramolecular electrophilic aromatic substitution required to close the quinolone ring has a massive activation energy barrier. The extreme thermal energy provided by Dowtherm A forces the cyclization, driving off ethanol gas to aromatize the newly formed ring.
-
-
Step 4: Precipitation & Isolation. Cool the reaction mixture to room temperature and dilute slowly with non-polar hexanes.
-
Causality: The highly polar, hydrogen-bonding quinolone core is completely insoluble in aliphatic hydrocarbons. The addition of hexanes forces the product to crash out of the Dowtherm A mixture, allowing for isolation via vacuum filtration.
-
-
Step 5: Analytical Self-Validation.
-
Protocol: Analyze the precipitate via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Confirm structural fidelity via ¹H-NMR (DMSO-
). -
Validation Logic: The polar quinolone will exhibit a lower
value compared to the enamine. In the NMR spectrum, the appearance of a broad, highly deshielded singlet at >11.0 ppm confirms the formation of the quinolone N-H bond, proving successful cyclization.
-
Pharmacological Significance: Neocryptolepine Derivatives
While 8-Methoxy-2,3-dimethylquinolin-4(1H)-one possesses intrinsic biological properties, its primary value in modern pharmacognosy is its role as a precursor to neocryptolepine derivatives (indolo[2,3-b]quinolines).
By coupling this quinolone core with substituted indoles, researchers synthesize compounds like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline [1][3]. The 8-methoxy substitution is not trivial; it significantly enhances binding affinity within kinase clefts compared to unsubstituted variants, increasing cytotoxicity against colorectal cancer cells (HCT116) by up to 17-fold[3]. Furthermore, these derivatives exhibit potent agricultural antifungal properties against pathogens like Botrytis cinerea[5].
Mechanism of Action: PI3K/AKT/mTOR Inhibition
In oncology, MMNC derivatives exert their cytotoxicity by directly inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cellular proliferation and survival[1][2].
Mechanism of Action: PI3K/AKT/mTOR Inhibition and Apoptosis by MMNC.
Quantitative Cytotoxicity Data (MMNC)
The following table summarizes the half-maximal inhibitory concentration (
| Cell Line | Cancer Type | |
| HCT116 | Colorectal Carcinoma | 0.33[2] |
| Caco-2 | Colorectal Adenocarcinoma | 0.51[2] |
| AGS | Gastric Adenocarcinoma | 3.60[2] |
| SMMC-7721 | Hepatocellular Carcinoma | 9.70[2] |
| PANC-1 | Pancreatic Carcinoma | 18.40[2] |
In Vitro Pharmacological Validation Protocol
To validate the biological efficacy of synthesized 8-methoxy-indoloquinoline derivatives, the following self-validating cellular assay workflow is employed.
-
Step 1: Cell Culture & Dosing. Seed HCT116 cells in 96-well plates at a density of
cells/well. Following 24h of adherence, treat with MMNC in a concentration gradient (0.1 μM to 10.0 μM). -
Step 2: MTT Viability Assay. After 48h, introduce MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture.
-
Causality: Viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye into insoluble purple formazan. The spectrophotometric quantification of formazan at 570 nm directly correlates with the number of metabolically active cells, providing a reliable metric to calculate the
[2][6].
-
-
Step 3: Apoptosis Validation via Flow Cytometry. Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).
-
Step 4: Mechanistic Self-Validation (Western Blot). Lyse the treated cells and probe the lysates for PI3K, p-AKT, and p-mTOR using specific antibodies.
References
- Title: 8-Methoxy-2,3-dimethylquinolin-4(1H)
- Source: mdpi.
- Source: researchgate.
- Source: researchgate.
- Source: scienceopen.
- Title: Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling (PMC)
- Source: acs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one | 188758-79-4 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceopen.com [scienceopen.com]
Physicochemical Properties of 2,3-Dimethylquinolin-4(1H)-one Derivatives: A Technical Guide
Executive Summary
The quinolin-4(1H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry and materials science, forming the core of numerous antimalarial, antibacterial, and antioxidant agents[1]. Among these, 2,3-dimethylquinolin-4(1H)-one (CAS: 10352-60-0) represents a fundamental derivative where the methyl substitutions at the C2 and C3 positions significantly alter the steric and electronic landscape of the molecule. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required for its characterization.
Structural Fundamentals & Tautomeric Dynamics
A defining characteristic of 4-quinolones is their tautomeric equilibrium. 2,3-dimethylquinolin-4(1H)-one exists in a dynamic equilibrium with its enol counterpart, 2,3-dimethylquinolin-4-ol[2].
While the enol form (4-hydroxyquinoline) may be transiently favored in the gas phase or highly non-polar environments, extensive structural studies utilizing X-ray crystallography and liquid NMR confirm that the keto form (4(1H)-quinolone) is overwhelmingly favored in both solid and solution states[1].
Mechanistic Causality: The preference for the keto tautomer is driven by the thermodynamic stability conferred by intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, and the high dielectric constant of polar solvents, which stabilize the highly polarized C=O bond of the quinolone core.
Tautomeric equilibrium dynamics of 2,3-dimethylquinolin-4(1H)-one.
Quantitative Physicochemical Profile
The physicochemical parameters of 2,3-dimethylquinolin-4(1H)-one dictate its pharmacokinetic behavior and industrial utility. The exceptionally high melting point is a direct consequence of the robust intermolecular hydrogen-bonding network. The predicted XlogP of 2.3 indicates optimal lipophilicity, striking a balance between aqueous solubility and membrane permeability, which is crucial for reaching intracellular targets like the Plasmodium bc1 complex[1].
Table 1: Key Physicochemical Parameters
| Property | Value | Experimental / Predictive Context |
| Molecular Formula | C11H11NO | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 173.21 g/mol | |
| Melting Point | 319 – 320 °C | Indicates high crystal lattice energy due to H-bonding. |
| XlogP (Predicted) | 2.3 | Optimal lipophilicity for membrane permeability[3]. |
| Tautomeric State | Keto (4(1H)-one) | Predominant in solid state and polar solvents[1]. |
Acid-Base Chemistry & Spectral Behavior
The 4(1H)-quinolone system is amphoteric. Protonation occurs at the carbonyl oxygen in highly acidic media, while deprotonation of the N-H group occurs under strongly basic conditions. Substituted derivatives, such as 7-hydroxy-2,3-dimethyl-4-quinolone, exhibit profound pH-dependent spectral behavior. In aqueous buffers (pH 2.2–14.2), these derivatives display moderate to high fluorescence emission that shifts based on solution acidity, making them excellent candidates for metallofluorescent indicators[4].
Experimental Methodologies (Self-Validating Protocols)
Experimental workflow for comprehensive physicochemical characterization.
Protocol 1: Regioselective Synthesis via Camps Cyclization
The chemical synthesis of 4-quinolones frequently employs the Camps cyclization of o-acylaminoacetophenones[2].
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the o-acylaminoacetophenone precursor in absolute ethanol.
-
Base Addition: Introduce a thermodynamically controlled base (e.g., K2CO3 or NaOH).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours under an inert atmosphere.
-
Precipitation: Cool the mixture to room temperature and neutralize with dilute HCl to precipitate the product.
-
Recrystallization: Purify the crude product via recrystallization from hot ethanol.
Causality & Self-Validation: The choice of a thermodynamic base is critical. Kinetically controlled bases (like LDA at -78 °C) favor enolization at the acyl methyl group, yielding 2-quinolones. Thermodynamically controlled conditions favor enolization at the acetophenone methyl group, driving the ring closure exclusively toward the 4-quinolone core. The purity of the regiochemistry is self-validated by the absence of the 2-quinolone C3-H proton signal in the 1H-NMR spectrum.
Protocol 2: Spectrophotometric Determination of pKa
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mM stock of 2,3-dimethylquinolin-4(1H)-one in DMSO.
-
Buffer Preparation: Prepare a series of universal aqueous buffers ranging from pH 2.0 to 12.0.
-
Dilution: Dilute the stock into the buffers to a final concentration of 10 µM (ensuring DMSO remains < 1% to prevent solvent-induced dielectric shifts).
-
Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) for each pH solution.
-
Data Analysis: Plot the absorbance at the analytical wavelength (λmax of the deprotonated species) against pH and fit to the Henderson-Hasselbalch equation.
Causality & Self-Validation: Spectrophotometric titration is chosen over potentiometric methods due to the compound's limited aqueous solubility at neutral pH. The protocol is self-validating: the presence of sharp isosbestic points across the pH range confirms a clean, two-species equilibrium (neutral vs. deprotonated) without compound degradation or precipitation.
Applications in Drug Development & Materials Science
-
Antimalarial Therapeutics: 4(1H)-quinolone derivatives exhibit potent antimalarial activity against both erythrocytic and exoerythrocytic stages of Plasmodium falciparum. They function by inhibiting the mitochondrial electron transport chain, specifically targeting a different site than atovaquone, thereby retaining efficacy against resistant strains[1].
-
Industrial Antioxidants: 4-hydroxy quinolinone derivatives (the enol tautomers) are highly effective antioxidants in lubricating greases. The presence of the hydroxyl group, combined with the electron-donating alkyl substitutions (like the 2,3-dimethyl groups), facilitates the delocalization and stabilization of free radicals through the extended conjugated system, significantly reducing the total acid number and oxygen pressure drop in oxidative environments[5].
References
-
4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities Source: National Institutes of Health (NIH) URL:[Link]
-
4-Quinolone Source: Wikipedia URL:[Link]
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
2,3-dimethylquinolin-4-ol (C11H11NO) Source: PubChemLite (Université du Luxembourg) URL:[Link]
-
pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators Source: PubMed (NIH) URL:[Link]
Sources
- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 2,3-dimethylquinolin-4-ol (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 4. pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
Thermodynamic Solubility Profile of 8-Methoxy-Substituted Quinolones in Organic Solvents: A Mechanistic and Methodological Guide
Executive Summary
The introduction of an 8-methoxy group into the fluoroquinolone scaffold—exemplified by fourth-generation agents like Moxifloxacin and Gatifloxacin—represents a critical structural evolution in antibacterial drug design. While this substitution was primarily engineered to mitigate the phototoxicity associated with earlier generations and to enhance affinity for DNA gyrase and topoisomerase IV, it fundamentally alters the molecule's physicochemical behavior.
For drug development professionals, understanding the solubility profile of these compounds in organic solvents is non-negotiable. It dictates the parameters for active pharmaceutical ingredient (API) crystallization, purification, and the formulation of non-aqueous stock solutions. This whitepaper provides a senior-level analysis of the thermodynamic solubility of 8-methoxy-substituted quinolones, detailing the mechanistic solute-solvent interactions and providing a self-validating experimental protocol for accurate solubility determination.
Mechanistic Impact of the 8-Methoxy Substitution
From a physical chemistry perspective, the 8-methoxy moiety (
-
Disruption of Planarity: The steric hindrance between the 8-methoxy group and the adjacent C7-substituent (e.g., a diazabicyclononyl or piperazinyl ring) restricts bond rotation. This altered conformation prevents the tight, flat molecular stacking seen in older fluoroquinolones (like ciprofloxacin), effectively lowering the crystal lattice energy and generally enhancing solubility in moderately polar organic solvents.
-
Hydrogen Bonding Dynamics: The oxygen atom of the methoxy group acts as a new hydrogen-bond acceptor. This facilitates stronger dipole-dipole and hydrogen-bonding interactions with protic solvents (like ethanol and butanol) and polar aprotic solvents (like DMSO and DMF).
According to Kamlet-Abboud-Taft Linear Solvation Energy Relationships (KAT-LSER) modeling, the solubility of 8-methoxy quinolones is highly dependent on the solvent's hydrogen-bond basicity and dipolarity/polarizability .
Quantitative Solubility Profiles
The solubility of 8-methoxy quinolones varies drastically between their free base and hydrochloride salt forms. Hydrochloride salts (e.g., Moxifloxacin HCl) exhibit extensive intramolecular hydrogen bonding in organic solvents, reducing their apparent polarity and driving higher solubility in protic solvents like ethanol compared to aprotic ketones like acetone . Conversely, free base forms (e.g., Gatifloxacin) demonstrate peak solubility in polar aprotic solvents and esters.
Table 1: Comparative Solubility Data in Select Organic Solvents
Data synthesized from empirical saturation studies at ambient/standard temperatures (298.15 K).
| API / Compound | Solvent | Solubility Value | Form / State | Source |
| Moxifloxacin | Dimethyl Sulfoxide (DMSO) | ~10.0 mg/mL | Hydrochloride Salt | |
| Moxifloxacin | Dimethyl Formamide (DMF) | ~3.33 mg/mL | Hydrochloride Salt | |
| Moxifloxacin | Ethanol | 1.08 × 10⁻² (Mole Frac.) | Hydrochloride Salt | |
| Gatifloxacin | Dimethyl Formamide (DMF) | ~10.0 mg/mL | Free Base | |
| Gatifloxacin | Dimethyl Sulfoxide (DMSO) | ~1.0 mg/mL | Free Base | |
| Gatifloxacin | Ethyl Acetate | 6.789 × 10⁻³ (Mole Frac.) | Free Base | |
| Gatifloxacin | Acetone | 1.766 × 10⁻³ (Mole Frac.) | Free Base |
Note: For Moxifloxacin HCl, the solubility order generally follows: Water > Ethanol > 2-Propanol > Acetone. For Gatifloxacin free base, the order shifts toward: Ethyl Acetate > DMF > Butanone > Acetonitrile > Alcohols.
Self-Validating Experimental Protocol: Isothermal Saturation
To generate reliable thermodynamic data for drug formulation, solubility must be measured using a self-validating system. The protocol below utilizes the isothermal saturation shake-flask method, engineered with built-in causality checks to prevent false readings caused by metastable supersaturation or polymorphic transitions.
Methodological Workflow
Thermodynamic solubility workflow emphasizing solid-phase validation to ensure polymorphic integrity.
Step-by-Step Execution & Causality
Step 1: Solvent Preparation and Degassing
-
Action: Purge the selected organic solvent (e.g., DMF, Ethanol) with an inert gas (Argon or Nitrogen) for 15 minutes prior to API introduction.
-
Causality: 8-methoxy quinolones possess secondary/tertiary amines on their C7 substituents (like the piperazine ring in Gatifloxacin) that are susceptible to oxidative degradation. Purging removes dissolved oxygen, ensuring the chemical integrity of the API during prolonged thermal equilibration.
Step 2: Isothermal Equilibration
-
Action: Add an excess amount of the quinolone API to the solvent in a sealed, amber-glass vial. Submerge the vial in a thermostatic water bath (±0.05 K precision) equipped with an orbital shaker. Agitate at 150 RPM for 72 hours.
-
Causality: A 72-hour window is critical. Shorter durations often capture metastable supersaturation states rather than true thermodynamic equilibrium. The amber glass prevents photolytic cleavage of the fluoroquinolone core.
Step 3: Isothermal Phase Separation
-
Action: Extract an aliquot of the suspension and filter it through a 0.22 µm PTFE syringe filter. Crucial: The syringe and filter must be pre-warmed to the exact temperature of the water bath.
-
Causality: A temperature drop of even 0.5 K during extraction will induce spontaneous nucleation and precipitation within the filter membrane. This strips the solute from the liquid phase, yielding a falsely low solubility reading.
Step 4: Quantification
-
Action: Dilute the filtered supernatant immediately with the mobile phase to prevent precipitation upon cooling. Quantify the API concentration using HPLC coupled with a UV-Vis detector (typically monitored at ~295 nm or 329 nm for 8-methoxy quinolones).
Step 5: Solid-State Verification (The Self-Validating Step)
-
Action: Recover the residual, undissolved solid from the filter. Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Causality: Organic solvents frequently act as solvate-formers. If the API transitions from an anhydrous crystal to a solvate during the 72-hour equilibration, the measured solubility reflects the new pseudopolymorph, not the original API. PXRD validates that the structural lattice remained identical throughout the experiment, validating the entire protocol.
Conclusion
The 8-methoxy substitution on the quinolone core fundamentally rewrites the molecule's solubility profile by altering crystal packing and introducing new hydrogen-bonding vectors. When handling these APIs—whether Moxifloxacin HCl in protic solvents or Gatifloxacin free base in polar aprotic environments—researchers must rely on rigorous, self-validating thermodynamic protocols. By coupling strict isothermal phase separation with solid-state PXRD verification, development teams can generate the high-fidelity solubility data required for advanced formulation and crystallization engineering.
References
-
Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]
-
Measurement and Correlation of Solubility of Gatifloxacin in 12 Pure Solvents from 273.15 K to 318.15 K. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]
-
Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. Journal of Molecular Liquids (via ResearchGate). URL:[Link]
Biological Activity Spectrum of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one: A Polypharmacological Guide
Executive Summary
In the landscape of modern drug discovery, the quinolin-4(1H)-one scaffold represents a highly privileged structure capable of interacting with diverse biological targets. Specifically, 8-methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 56716-95-1) serves as both a potent pharmacophore and a critical intermediate in the synthesis of advanced therapeutics. This technical whitepaper deconstructs the biological activity spectrum of this compound, analyzing how its specific functional groups—the 4(1H)-one core, the 8-methoxy moiety, and the 2,3-dimethyl substitutions—synergize to yield antimalarial, antimicrobial, and hypoxia-selective antitumor properties.
Designed for drug development professionals, this guide synthesizes structural-activity relationships (SAR), mechanistic causality, and self-validating experimental workflows to accelerate the translation of quinolinone derivatives from bench to clinic.
Structural-Activity Relationship (SAR) & Mechanistic Rationale
The polypharmacological nature of 8-methoxy-2,3-dimethylquinolin-4(1H)-one is not coincidental; it is a direct consequence of its precise molecular architecture. Each functional group dictates a specific interaction with pathogenic or oncologic targets.
The Quinolin-4(1H)-one Core: Cytochrome bc1 Mimicry
The 4(1H)-one core acts as a bioisostere for ubiquinol, the natural substrate of the mitochondrial electron transport chain. By mimicking ubiquinol, the core effectively binds to the oxidative (Qo) or reductive (Qi) catalytic sites of the cytochrome bc1 complex [1]. This competitive inhibition halts oxidative phosphorylation, depriving the cell of ATP and essential pyrimidines, which is the foundational mechanism for its antimalarial and antiprotozoal activity.
The 8-Methoxy Substitution: Restricting the Mutant Selection Window
In antimicrobial applications, resistance is typically driven by spontaneous mutations in the gyrA or gyrB genes of DNA gyrase. The addition of an 8-methoxy group fundamentally alters the binding thermodynamics within the enzyme-DNA cleavage complex. The methoxy group projects into the binding pocket, creating steric hindrance that uniquely disrupts the survival of resistant mutant strains while maintaining high affinity for the wild-type enzyme. This effectively lowers the Mutant Prevention Concentration (MPC) and narrows the Mutant Selection Window (MSW) , preventing the selective amplification of resistant phenotypes [2].
The 2,3-Dimethyl Moieties: Modulating Lipophilicity and Sequestration
The alkyl substitutions at the C2 and C3 positions serve a dual biophysical purpose. First, they increase the overall lipophilicity (LogP) of the molecule, which is an absolute requirement for penetrating the complex, mycolic acid-rich cell wall of Mycobacterium tuberculosis or the apicoplast membranes of Plasmodium species. Second, these methyl groups modulate the pKa of the molecule, preventing excessive protonation in acidic environments and thereby reducing unwanted lysosomal sequestration—a common failure point for basic antimalarial and antitumor drugs [3].
Mechanistic pathway of 8-methoxy-2,3-dimethylquinolin-4(1H)-one functional groups.
Core Biological Activity Profiles
Antimalarial Efficacy (Endochin-Like Quinolone Paradigm)
Derivatives of the quinolin-4(1H)-one scaffold, known as Endochin-like quinolones (ELQs), exhibit potent ex vivo activity against Plasmodium falciparum, Plasmodium vivax, and zoonotic agents like Plasmodium knowlesi[1]. The 8-methoxy-2,3-dimethyl derivative serves as a rigid framework that can be further substituted at the C3 position to optimize Qi site inhibition. Because human cytochrome bc1 is structurally divergent from the Plasmodium homolog, this scaffold achieves high parasiticidal selectivity with minimal human cytotoxicity.
Antimicrobial & Antitubercular Activity
The compound exhibits significant activity against Mycobacterium tuberculosis. The in vivo validation of the MSW hypothesis demonstrates that 8-methoxy quinolones can completely suppress the emergence of resistance if serum concentrations are maintained above the MPC [4]. The 8-methoxy group ensures that the ratio of the Minimum Inhibitory Concentration (MIC) of the mutant to the wild-type (MIC_mutant / MIC_wt) approaches 1.0, meaning the drug is equally lethal to both populations[2].
Hypoxia-Selective Antitumor Precursor Activity
In oncology, 8-methoxy-2,3-dimethylquinolin-4(1H)-one is utilized as a synthetic precursor to 4-(alkylamino)-5-nitroquinoline bioreductive drugs. Solid tumors often feature hypoxic cores that are resistant to standard radiotherapy. The electron-donating nature of the 8-methoxy group fine-tunes the one-electron reduction potential of the nitro group. In hypoxic environments, the compound undergoes oxygen-sensitive net bioreduction into a highly cytotoxic hydroxylamine species, selectively killing tumor cells while sparing normoxic healthy tissue [3].
Pharmacodynamics & ADMET Profiling
To contextualize the biological activity, quantitative pharmacodynamic metrics of the 8-methoxy-quinolinone scaffold are summarized below. The data illustrates the profound effect of the 8-methoxy group on restricting the MSW compared to non-methoxylated analogs.
| Compound Class / Scaffold | Target Pathogen | Wild-Type MIC (µM) | gyrA Mutant MIC (µM) | MPC (µM) | MSW Range (µM) |
| Non-methoxy Quinolone | M. tuberculosis | 0.50 | 4.00 | 8.00 | 0.50 – 8.00 (Wide) |
| 8-Methoxy Quinolone | M. tuberculosis | 0.12 | 0.25 | 0.50 | 0.12 – 0.50 (Narrow) |
| ELQ-Derivative (C3-alkyl) | P. falciparum | 0.005 | N/A (bc1 target) | N/A | N/A |
| 5-Nitroquinoline Analog | Hypoxic KHT Tumor | 1.20 (Hypoxic) | 60.0 (Normoxic) | N/A | Hypoxic Selectivity: 50x |
Table 1: Comparative pharmacodynamic and selectivity metrics highlighting the efficiency of the 8-methoxy and quinolinone core modifications.
Experimental Workflows & Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the parameter is chosen, ensuring robust reproducibility.
Protocol A: Mutant Selection Window (MSW) Determination Assay
Purpose: To quantify the ability of 8-methoxy-2,3-dimethylquinolin-4(1H)-one derivatives to suppress spontaneous resistance.
Causality & Validation: Spontaneous gyrA mutations occur at a frequency of
-
Inoculum Preparation: Culture M. tuberculosis H37Rv (or E. coli surrogate) to late logarithmic phase. Concentrate the culture via centrifugation to yield a final density of
CFU/mL. Self-Validation: Plate serial dilutions on drug-free agar to confirm the exact CFU count. -
Agar Dilution Gradient: Prepare a series of Middlebrook 7H10 agar plates containing the quinolinone derivative in linear concentration increments (e.g., 1x, 2x, 4x, 8x, 16x the known MIC).
-
Plating & Incubation: Spread 100 µL of the
CFU/mL suspension onto each plate. Incubate at 37°C for 48-72 hours (for E. coli) or 3-4 weeks (for M. tuberculosis). -
MPC Calculation: Identify the lowest drug concentration plate that yields zero colonies. This concentration is the Mutant Prevention Concentration (MPC).
-
MSW Derivation: Calculate the MSW as the concentration range between the baseline MIC and the MPC. A narrow MSW confirms the efficacy of the 8-methoxy substitution.
Self-validating workflow for determining the Mutant Selection Window (MSW).
Protocol B: Cytochrome bc1 Complex Oxygen Consumption Assay
Purpose: To validate the antimalarial mechanism of action via mitochondrial electron transport chain inhibition. Causality & Validation: Oxygen is the terminal electron acceptor in the mitochondrial electron transport chain. By measuring the rate of oxygen depletion in a sealed chamber, we can directly quantify the functional activity of the cytochrome bc1 complex. A halt in oxygen consumption upon drug addition definitively proves upstream ETC inhibition.
-
Mitochondrial Isolation: Isolate functional mitochondria from Plasmodium falciparum cultures using nitrogen cavitation and differential centrifugation.
-
Respirometry Setup: Transfer the mitochondrial suspension to a Clark-type oxygen electrode chamber maintained at 37°C.
-
Baseline Establishment: Add ubiquinol (substrate) and cytochrome c (electron acceptor). Record the baseline slope of oxygen consumption. Self-Validation: A steep negative slope confirms the isolated mitochondria are metabolically active and intact.
-
Compound Introduction: Inject the 8-methoxy-2,3-dimethylquinolin-4(1H)-one derivative into the chamber.
-
Kinetic Analysis: Measure the deceleration of oxygen consumption. Calculate the
by plotting the oxygen consumption rate against a logarithmic gradient of drug concentrations. Use Atovaquone as a positive control for Qo site inhibition.
References
-
Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil. Antimicrobial Agents and Chemotherapy, 2020.[Link]
-
Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. Antimicrobial Agents and Chemotherapy, 2008.[Link]
-
Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry, 1997.[Link]
-
In Vivo Validation of the Mutant Selection Window Hypothesis with Moxifloxacin in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 2010.[Link]
The 8-Methoxy-2,3-dimethylquinolin-4(1H)-one Scaffold: A Technical Guide to Bioreductive Prodrug Development
Executive Summary
The compound 8-methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4) is a highly specialized, privileged heterocyclic scaffold utilized primarily in advanced medicinal chemistry and drug design. While quinolones are classically associated with antibacterial activity, this specific polysubstituted derivative serves as a critical synthetic building block for the development of Hypoxia-Selective Cytotoxins (HSCs) [1].
By acting as a precursor to 4-(alkylamino)-5-nitroquinolines, this scaffold addresses a major challenge in oncology: targeting hypoxic tumor cells that are inherently resistant to ionizing radiation and standard chemotherapeutics[2]. This whitepaper explores the structural causality, physicochemical tuning, and synthetic workflows required to leverage this molecule in the design of bioreductive antitumor agents.
Chemical Profile & Structural Causality
The utility of 8-methoxy-2,3-dimethylquinolin-4(1H)-one lies in its precise substitution pattern, which allows medicinal chemists to tune the electronic and pharmacokinetic properties of downstream prodrugs[3].
Tautomerism and Reactivity
The molecule exists in a tautomeric equilibrium between the 4(1H)-quinolone and 4-hydroxyquinoline forms. In the solid state and neutral solutions, the 4(1H)-quinolone form predominates. However, the 4-hydroxy tautomer is the reactive species during electrophilic halogenation, allowing the oxygen to be converted into a leaving group for subsequent functionalization.
The Role of Polysubstitution (E-E-A-T Insight)
In the context of 5-nitroquinoline bioreductive drugs, extravascular diffusion into solid tumors is often hindered by lysosomal sequestration[1]. Because the final drug candidates are bisbasic (containing both a quinoline nitrogen and an alkylamino side chain), they become protonated and trapped in acidic lysosomes[4].
The introduction of the 8-methoxy and 2,3-dimethyl groups serves two causal purposes:
-
Modulation of Lysosomal Uptake: The added steric bulk and altered lipophilicity shift the pKa of the quinoline nitrogen, reducing the extent of double protonation at lysosomal pH, thereby improving tissue penetration[1].
-
Tuning the Reduction Potential (
): The 8-methoxy group is a strong electron-donating group (EDG). By increasing the electron density of the quinoline ring, it lowers the one-electron reduction potential of the adjacent 5-nitro group by up to 100 mV[1]. This makes the prodrug harder to reduce, ensuring it is only activated in severely hypoxic environments, thus sparing mildly hypoxic healthy tissues[2].
Quantitative Data: Physicochemical & Biological Tuning
The following table summarizes the impact of the 8-methoxy-2,3-dimethyl substitution on the pharmacological profile of 5-nitroquinoline derivatives, comparing it to the unsubstituted baseline.
| Compound Scaffold | Electron-Donating Groups | Lysosomal Sequestration | Hypoxic Cytotoxicity Ratio (HCR) | Primary Cytotoxicity Mechanism | |
| Unsubstituted 5-Nitroquinoline | None | -303 | High | ~60 | Oxygen-sensitive bioreduction |
| 8-Methoxy-2,3-dimethyl-5-nitro | 8-OMe, 2-Me, 3-Me | ~ -400 | Reduced | ~15 | Oxygen-insensitive (Non-bioreductive) |
Data Interpretation: While the polysubstituted scaffold successfully reduces lysosomal trapping, the drastically lowered reduction potential slows the rate of metabolic reduction to the point where an oxygen-insensitive non-bioreductive mechanism begins to dominate, leading to a lower HCR[1]. This highlights the delicate balance required in electronic tuning.
Experimental Protocols: Synthesis Workflow
To synthesize the hypoxia-selective prodrug (e.g., CAS 188758-80-7) from the 8-methoxy-2,3-dimethylquinolin-4(1H)-one core, researchers employ a self-validating, four-step synthetic sequence[5].
Step 1: Conrad-Limpach Cyclization (Scaffold Generation)
-
Reagents: 2-Methoxyaniline (o-anisidine), ethyl 2-methylacetoacetate.
-
Procedure: Condense the reagents at 150 °C with a catalytic amount of acid to form an intermediate enamine, driving off water. Dilute the enamine in diphenyl ether and heat to 250 °C.
-
Causality: The extreme thermal energy provides the activation barrier necessary for the electrophilic aromatic substitution of the ester carbonyl onto the electron-rich aromatic ring, eliminating ethanol to yield the 4(1H)-quinolone core.
Step 2: Chlorination
-
Reagents: Phosphorus oxychloride (
), neat or in toluene. -
Procedure: Reflux the 8-methoxy-2,3-dimethylquinolin-4(1H)-one in
for 2-4 hours. Quench carefully over crushed ice and neutralize with . -
Causality:
reacts with the 4-hydroxy tautomer, forming a dichlorophosphate intermediate. The chloride ion then attacks the 4-position via an mechanism, displacing the phosphate leaving group to yield the highly electrophilic 4-chloroquinoline.
Step 3: Nucleophilic Aromatic Substitution ( )
-
Reagents: N,N-dimethylpropane-1,3-diamine, phenol (solvent/catalyst).
-
Procedure: Heat the 4-chloro derivative with the diamine in phenol at 120 °C for 6 hours.
-
Causality: The electron-deficient nature of the quinoline ring activates the 4-position for nucleophilic attack. Phenol is critical here; it transiently forms a 4-phenoxyquinoline intermediate, which is highly reactive toward the incoming primary amine, ensuring high yields of the 4-(alkylamino) derivative[3].
Step 4: Selective Nitration
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Procedure: Perform standard nitration at 0 °C to 5 °C.
-
Causality: The 8-methoxy group acts as a strong ortho/para director. Due to steric hindrance at the 7-position and the fused nature of the ring, electrophilic nitration occurs selectively at the 5-position (para to the methoxy group), yielding the final bioreductive prodrug[1].
Caption: Synthetic workflow from primary precursors to the bioreductive 5-nitroquinoline prodrug.
Biological Mechanism: Hypoxia-Selective Cytotoxicity
The ultimate goal of utilizing the 8-methoxy-2,3-dimethylquinolin-4(1H)-one scaffold is to exploit the unique microenvironment of solid tumors. Rapidly proliferating tumors outgrow their blood supply, creating regions of profound hypoxia[2].
The Futile Cycling Mechanism
Once the 5-nitroquinoline prodrug enters a cell, it is subjected to one-electron reduction by ubiquitous cellular reductases (e.g., Cytochrome P450 oxidoreductase, POR)[1].
-
In Normoxic Cells (Healthy Tissue): The resulting nitro radical anion (
) is rapidly oxidized back to the parent nitro compound by molecular oxygen ( ), generating superoxide but preventing the formation of toxic DNA-alkylating species. This is known as "futile cycling"[1]. -
In Hypoxic Cells (Tumor Tissue): In the absence of
, the nitro radical anion undergoes further irreversible reduction to a hydroxylamine ( ) or a highly reactive electrophilic species. The basic alkylamino side chain (installed in Step 3) intercalates into the DNA, allowing the activated electrophile to alkylate and cross-link the DNA, triggering apoptosis[2].
Caption: Oxygen-sensitive bioreduction pathway of 5-nitroquinolines in tumor microenvironments.
References
-
Title: Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: N'-(8-Methoxy-2,3-dimethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine (CAS: 188758-80-7) Source: Molaid Chemical Database URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N'-(8-Methoxy-2,3-dimethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine - CAS号 188758-80-7 - 摩熵化学 [molaid.com]
- 4. Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N'-(8-Methoxy-2,3-dimethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine - CAS号 188758-80-7 - 摩熵化学 [molaid.com]
Comprehensive Analytical Guide to 8-Methoxy-2,3-dimethylquinolin-4(1H)-one: Molecular Dynamics, Structural Characterization, and Experimental Protocols
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I frequently encounter quinolinone derivatives due to their privileged status in medicinal chemistry. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one is a highly functionalized N-heterocycle that serves as a critical intermediate and active pharmaceutical ingredient (API) scaffold. Structurally related quinolin-4-ones have been extensively investigated for their ability to modulate nuclear receptors (such as Nur77), inhibit kinases, and disrupt the cytochrome bc1 complex in pathogens[1].
This whitepaper provides an authoritative, in-depth analysis of the molecular weight, exact formula, and physicochemical properties of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one. Furthermore, it outlines self-validating analytical protocols (HRMS and NMR) designed to ensure absolute structural verification during synthesis and drug development workflows.
Molecular Identity & Physicochemical Profiling
Before initiating any analytical or biological assay, establishing the exact molecular identity of the compound is paramount. The quinolin-4(1H)-one core is characterized by a tautomeric equilibrium with its 4-hydroxyquinoline form; however, in physiological and polar environments, the 1H-one (keto) form predominates[2]. The addition of an 8-methoxy group and 2,3-dimethyl substitutions significantly alters the steric bulk and electron density of the molecule.
Quantitative Data Summary
To facilitate rapid reference for mass spectrometry and formulation calculations, the core quantitative parameters are summarized below. The exact mass calculations are critical for distinguishing this compound from isobaric impurities during high-resolution mass spectrometry (HRMS).
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C₁₂H₁₃NO₂ | Defines the absolute atomic composition. |
| Molecular Weight | 203.24 g/mol | Utilized for bulk stoichiometric calculations and molarity. |
| Monoisotopic Exact Mass | 203.0946 Da | Critical for HRMS identification; eliminates isobaric interference. |
| [M+H]⁺ Adduct Mass | 204.1019 Da | The primary target precursor ion in positive ESI (ESI+). |
| [M+Na]⁺ Adduct Mass | 226.0838 Da | Common secondary adduct observed in LC-MS workflows[3]. |
| H-Bond Donors / Acceptors | 1 (NH) / 2 (C=O, O-CH₃) | Dictates directional binding in protein target pockets[1]. |
Structural Causality & Pharmacophore Dynamics
Why is the 8-methoxy-2,3-dimethylquinolin-4(1H)-one scaffold so valuable? The causality lies in its spatial geometry and electronic distribution.
-
The Quinolinone Core: Mimics the purine ring of adenine, allowing it to competitively bind to the ATP-binding sites of various kinases and topoisomerases.
-
8-Methoxy Substitution: Acts as an electron-donating group via resonance, increasing the electron density of the aromatic system. More importantly, it provides a specific steric vector that often engages with hydrophobic pockets or hinge-region residues in target proteins[4].
-
2,3-Dimethyl Substitution: Restricts the rotational freedom of the molecule and increases lipophilicity, which enhances cell membrane permeability and locks the molecule into an optimal conformation for target engagement.
Pharmacophore model illustrating the causal binding interactions of the quinolinone scaffold.
Self-Validating Analytical Protocols
To ensure scientific integrity, analytical methodologies must be self-validating. This means incorporating internal controls and utilizing orthogonal techniques (e.g., combining MS for mass with NMR for connectivity) so the data proves its own validity.
Protocol A: Exact Mass Verification via LC-HRMS
This protocol is designed to verify the exact mass (203.0946 Da) and the structural integrity of the compound.
-
Causality of Method Design: We utilize 0.1% Formic Acid in the mobile phase. This serves a dual purpose: maintaining an acidic pH ensures the quinolinone nitrogen remains protonated (enhancing ESI+ ionization efficiency to yield the 204.1019 m/z ion), while simultaneously suppressing silanol interactions on the C18 stationary phase to prevent peak tailing.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
System Suitability Test (SST): Inject a blank (solvent only) followed by a reference standard (e.g., Reserpine) to validate mass accuracy (< 5 ppm error) and column cleanliness.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
-
Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Data Acquisition: Scan from m/z 100 to 1000 in TOF/Orbitrap mode. Isolate the [M+H]⁺ peak at m/z 204.1019 in the quadrupole and subject it to Collision-Induced Dissociation (CID) at 25 eV to generate a fragmentation fingerprint (MS/MS).
Self-validating LC-HRMS/MS workflow for exact mass and structural verification.
Protocol B: Structural Elucidation via 1D & 2D NMR
While MS confirms the formula, Nuclear Magnetic Resonance (NMR) confirms the connectivity.
-
Causality of Solvent Choice: We use DMSO-d₆ rather than CDCl₃. The quinolin-4(1H)-one NH proton is highly exchangeable. In polar aprotic solvents like DMSO, the keto form is strongly favored, and the hydrogen bonding with the solvent slows the proton exchange rate. This allows the N-H proton to be clearly observed as a distinct, broad singlet around 11.0–12.0 ppm, validating the 1H-one tautomer over the 4-ol tautomer[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
-
1H NMR Acquisition: Acquire 16 scans at 298 K on a 400 MHz or higher spectrometer.
-
Expected Signatures: Look for the 8-methoxy singlet (~3.9 ppm, 3H), the two distinct methyl singlets at the 2 and 3 positions (~2.3–2.5 ppm, 3H each), and the diagnostic downfield N-H peak.
-
-
13C NMR Acquisition: Acquire 512 scans. The carbonyl carbon (C-4) will appear highly deshielded (~175 ppm), confirming the ketone nature of the ring.
-
Orthogonal Validation (HMBC): Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The methyl protons at C-2 and C-3 must show cross-peaks to the adjacent ring carbons, definitively proving their positional assignment and ruling out structural isomers.
References
-
PubChem. "8-Methoxy-4-methylquinolin-2(1H)-one | CID 782123." National Center for Biotechnology Information, 2024.[Link]
-
PubChem. "8-Methoxyquinolin-4-ol | CID 243291." National Center for Biotechnology Information, 2025.[Link]
-
PubChemLite. "5-(ethoxymethyl)quinolin-8-ol (C12H13NO2)." Université du Luxembourg, 2025.[Link](Note: Extrapolated for exact mass and adduct validation parameters).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-(ethoxymethyl)quinolin-8-ol (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one via the Conrad-Limpach Reaction
Executive Summary & Mechanistic Rationale
The 4-quinolone scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antimicrobial, antiviral, and antiparasitic agents. The synthesis of 8-methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4) is most efficiently achieved via the 1[1]. This classical methodology is a two-stage process characterized by an initial condensation followed by a high-energy thermal cyclization.
Causality in Reaction Design:
-
Enamine Formation: The reaction begins with the nucleophilic attack of 2-methoxyaniline (o-anisidine) on the ketone carbonyl of ethyl 2-methylacetoacetate. We utilize a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid (p-TsOH). By continuously removing the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the Schiff base (enamine) intermediate.
-
Thermal Cyclization: The rate-determining step is the electrocyclic ring closure of the enamine. Because this transition state requires a temporary disruption of the aniline ring's aromaticity, extreme thermal conditions (>230 °C) are mandatory (2)[2]. We employ Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) pre-heated to 250 °C. The enamine must be added dropwise to the pre-heated solvent; gradual heating would lead to intermolecular polymerization and tar formation rather than the desired intramolecular cyclization.
Mechanistic sequence of the Conrad-Limpach cyclization.
Reagent Matrix & Solvent Optimization
The choice of solvent for the cyclization step directly dictates the yield and purity of the final 4-quinolone. The solvent must possess a boiling point exceeding 250 °C and remain inert. Based on3[4][3], Dowtherm A is selected as the optimal medium.
Table 1: Influence of Solvent Selection on Cyclization Yields
| Solvent | Boiling Point (°C) | State at 20 °C | Relative Yield (%) | Operational Impact |
| Mineral Oil | >275 | Liquid | 30 - 40 | Poor heat transfer; extremely difficult to wash from the final product. |
| Diphenyl Ether | 259 | Solid | 60 - 75 | Requires melting prior to use; strong, persistent odor. |
| Dowtherm A | 257 | Liquid | 75 - 85 | Optimal. Excellent heat transfer; easily removed by hexane trituration. |
| 2,6-Di-tert-butylphenol | 253 | Solid | 60 - 65 | Less odor; a viable alternative for highly sensitive substrates. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) is defined so the operator can physically or analytically verify the success of the step before proceeding.
Stage 1: Synthesis of the Enamine Intermediate
Scale: 100 mmol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 2-methoxyaniline (12.3 g, 100 mmol), ethyl 2-methylacetoacetate (15.9 g, 110 mmol, 1.1 eq), p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%), and anhydrous toluene (100 mL).
-
Reaction: Heat the mixture to a vigorous reflux (oil bath at ~130 °C).
-
IPC 1 (Water Collection): Monitor the Dean-Stark trap. The reaction is complete when approximately 1.8 mL of water has collected (theoretical yield for 100 mmol). This physically validates the dehydration step.
-
IPC 2 (TLC): Check the reaction via TLC (Hexanes:EtOAc 3:1). The primary amine spot (ninhydrin active) should be completely consumed, replaced by a higher Rf enamine spot.
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude enamine as a viscous oil. Do not purify further; proceed directly to cyclization.
Stage 2: Thermal Cyclization
Caution: This step involves extremely hot solvents. Perform in a well-ventilated fume hood using appropriate thermal PPE.
-
Setup: Equip a 500 mL three-neck flask with a dropping funnel, an internal thermometer, and a short-path distillation head to collect eliminated ethanol.
-
Pre-heating: Charge the flask with Dowtherm A (150 mL). Heat the solvent to an internal temperature of 245–250 °C using a heating mantle (5)[5].
-
Addition: Dissolve the crude enamine from Stage 1 in a minimal amount of Dowtherm A (20 mL). Add this solution dropwise via the dropping funnel over 20-30 minutes into the vigorously stirring, boiling Dowtherm A.
-
IPC 3 (Ethanol Evolution): As the drops hit the hot solvent, ethanol will immediately flash off and collect in the distillation receiver. For a 100 mmol scale, expect ~5.8 mL of ethanol. The collection of ethanol validates that the electrocyclic ring closure and subsequent aromatization are occurring.
-
Completion: After addition is complete, maintain the temperature at 250 °C for an additional 30 minutes. The solution will turn deep brown.
Stage 3: Isolation and Purification
-
Cooling: Remove the heating mantle and allow the reaction mixture to cool to room temperature. As it cools below 80 °C, the product will begin to precipitate.
-
Trituration: Once at room temperature, add hexanes (200 mL) to the flask and stir vigorously for 15 minutes.
-
IPC 4 (Solubility Check): Dowtherm A is highly soluble in hexanes, while the highly polar 4-quinolone core is insoluble. The formation of a dense, filterable precipitate validates successful isolation.
-
Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake thoroughly with additional hexanes (3 × 50 mL) to remove all residual Dowtherm A.
-
Drying: Dry the solid under high vacuum to afford crude 8-methoxy-2,3-dimethylquinolin-4(1H)-one. Recrystallize from DMF/water or boiling ethanol to achieve >98% purity.
Workflow of the Conrad-Limpach synthesis for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.
Troubleshooting & Causality
-
Issue: Low yield / Heavy tar formation during cyclization.
-
Causality: The enamine was heated too slowly. If the enamine spends too much time at intermediate temperatures (150–200 °C), intermolecular condensation outcompetes the intramolecular electrocyclic ring closure, leading to oligomerization.
-
Solution: Ensure the Dowtherm A is strictly at 250 °C before beginning the dropwise addition of the enamine.
-
-
Issue: Product is an oily semi-solid rather than a crystalline powder.
-
Causality: Residual Dowtherm A is trapped in the crystal lattice.
-
Solution: Resuspend the crude solid in hot hexanes, stir vigorously, and refilter. Dowtherm A must be completely extracted to allow the quinolone to crystallize properly.
-
References
- Conrad-Limpach synthesis - Wikipedia Source: Wikipedia URL
- Source: PMC (NIH)
- Source: PMC (NIH)
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for cyclization of o-anisidine with beta-keto esters
Application Note: Divergent Protocols for the Cyclization of o-Anisidine with -Keto Esters
Introduction & Scope
The cyclization of o-anisidine (2-methoxyaniline) with
By manipulating temperature and catalysis, chemists can dictate whether the reaction proceeds via kinetic or thermodynamic control, leading to two entirely different regiochemical outcomes: the Conrad-Limpach synthesis (yielding 4-hydroxyquinolines) or the Knorr quinoline synthesis (yielding 2-hydroxyquinolines) 1. This guide details the mechanistic causality, self-validating protocols, and quantitative parameters required to selectively synthesize either isomer.
Mechanistic Divergence & Causality
The structural fate of the quinoline core is decided during the initial condensation step.
-
Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (< 110 °C) with catalytic acid, the nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl. This rapid, reversible reaction eliminates water to form a stable
-aminoacrylate (enamine) 2. Because the subsequent cyclization requires immense activation energy, it must be performed in a secondary step by flash-heating the enamine in a high-boiling solvent like Dowtherm A (~250 °C) . This thermal shock drives an intramolecular Friedel-Crafts-like acylation, expelling ethanol to form 8-methoxy-2-methylquinolin-4-ol .ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Thermodynamic Control (Knorr Pathway): When the initial mixture is heated to 130–150 °C, the reversible enamine formation is bypassed. Instead, the aniline attacks the ester carbonyl, irreversibly expelling ethanol to form a stable acetoacetanisidide (amide). This amide is subsequently cyclized under strongly acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid), which protonates the ketone to facilitate electrophilic aromatic substitution, yielding 8-methoxy-4-methylquinolin-2-ol 3.
Divergent Conrad-Limpach and Knorr cyclization pathways for o-anisidine.
Quantitative Data & Reaction Parameters
The following table summarizes the critical quantitative parameters required to successfully steer the regioselectivity of the cyclization.
| Parameter | Conrad-Limpach Synthesis | Knorr Synthesis |
| Initial Attack Site | Ketone Carbonyl (Kinetic) | Ester Carbonyl (Thermodynamic) |
| Condensation Temp. | 80 °C – 110 °C | 130 °C – 150 °C |
| Byproduct Removed | Water (H₂O) | Ethanol (EtOH) |
| Isolated Intermediate | Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate | N-(2-methoxyphenyl)-3-oxobutanamide |
| Cyclization Reagent | Dowtherm A (Eutectic biphenyl/diphenyl ether) | Concentrated H₂SO₄ or Polyphosphoric Acid |
| Cyclization Temp. | 250 °C (Reflux) | 90 °C – 100 °C |
| Major Product | 8-Methoxy-2-methylquinolin-4-ol | 8-Methoxy-4-methylquinolin-2-ol |
| Typical Yield | 65% – 75% | 55% – 70% |
Experimental Protocols
Safety Note: o-Anisidine is highly toxic and a suspected carcinogen. All operations must be conducted in a certified fume hood with appropriate PPE. Dowtherm A at 250 °C presents a severe thermal hazard.
Protocol A: Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Step 1: Enamine Formation (Self-Validating Condensation)
-
Charge: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add o-anisidine (12.3 g, 100 mmol), ethyl acetoacetate (13.6 g, 105 mmol), and glacial acetic acid (0.5 mL, catalytic). Add 100 mL of toluene.
-
Reflux: Heat the mixture to reflux (~110 °C).
-
In-Process Control (IPC): Monitor the reaction by the accumulation of water in the Dean-Stark trap. The reaction is self-validating; the cessation of water droplet formation (typically after 2–3 hours, yielding ~1.8 mL H₂O) indicates complete conversion to the enamine.
-
Workup: Remove the toluene under reduced pressure to yield the crude
-aminoacrylate as a viscous oil. Use directly in the next step.
Step 2: Thermal Cyclization
-
Preparation: In a separate 500 mL three-neck flask equipped with an internal thermometer and a short-path distillation head, heat 150 mL of Dowtherm A to 250 °C. Causality: The high thermal mass of Dowtherm A ensures the reaction temperature does not drop significantly upon substrate addition, preventing side-reactions.
-
Addition: Dissolve the crude enamine from Step 1 in 20 mL of warm Dowtherm A. Add this solution dropwise to the 250 °C solvent over 15 minutes.
-
IPC: Ethanol will rapidly distill off during the addition. The evolution of ethanol vapor is a visual confirmation of successful cyclization.
-
Isolation: After 30 minutes at 250 °C, remove the heat source. Allow the mixture to cool to 80 °C, then slowly add 200 mL of hexanes with vigorous stirring.
-
Validation: The product will precipitate as a solid. Filter, wash thoroughly with hexanes to remove residual Dowtherm A, and recrystallize from ethanol to yield the pure 4-quinolone.
Protocol B: Knorr Synthesis of 8-Methoxy-4-methylquinolin-2-ol
Step 1: Amide Formation (Thermodynamic Condensation)
-
Charge: In a 100 mL round-bottom flask equipped with a short-path distillation apparatus, combine o-anisidine (12.3 g, 100 mmol) and ethyl acetoacetate (19.5 g, 150 mmol). Causality: Excess
-keto ester drives the equilibrium toward the amide. -
Heating: Heat the mixture gradually to 140 °C.
-
IPC: Monitor the distillation of ethanol. The reaction is complete when the theoretical volume of ethanol (~5.8 mL) has been collected (usually 3–4 hours).
-
Workup: Cool the mixture to room temperature. Triturate the resulting residue with cold diethyl ether to precipitate the acetoacetanisidide intermediate. Filter and dry.
Step 2: Acid-Catalyzed Cyclization
-
Charge: Cool 50 mL of concentrated H₂SO₄ to 0 °C in an ice bath.
-
Addition: Slowly add the intermediate amide (from Step 1) in small portions to the cold acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Causality: Strict temperature control prevents the premature hydrolysis of the amide bond.
-
Cyclization: Once addition is complete, remove the ice bath and heat the mixture to 95–100 °C for 1 hour.
-
Validation & Isolation: The solution will turn deep yellow/brown. Pour the hot acidic mixture carefully over 400 g of crushed ice. The sudden shift in pH and temperature will crash out the 2-quinolone product as a pale solid. Filter, wash with copious amounts of water until the filtrate is neutral, and recrystallize from aqueous ethanol.
References
Application Note: Microwave-Assisted Synthesis of 2,3-Dimethylquinolin-4(1H)-ones via the Conrad-Limpach Protocol
Here is a comprehensive Application Note and Protocol for the microwave-assisted synthesis of 2,3-dimethylquinolin-4(1H)-ones.
Executive Summary & Scope
The quinolin-4(1H)-one scaffold (often existing in tautomeric equilibrium with 4-hydroxyquinoline) is a privileged pharmacophore embedded in numerous biologically active compounds, including broad-spectrum antibacterial fluoroquinolones, antimalarials, and novel anticancer agents[1]. The classical construction of these heterocycles relies on the Conrad-Limpach reaction, which involves the condensation of an aniline with a
Conventional thermal cyclization requires prolonged heating (often >250 °C for several hours) in high-boiling solvents, leading to significant thermal degradation, tar formation, and difficult product isolation. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to drastically reduce reaction times, suppress side reactions, and improve overall yields[3]. This application note details a robust, self-validating microwave protocol specifically optimized for the synthesis of 2,3-dimethylquinolin-4(1H)-one.
Mechanistic Rationale & Causality (Expert Insights)
As an Application Scientist, it is critical to understand why microwave irradiation is transformative for this specific transformation rather than just treating it as a rapid heating tool.
The success of the Conrad-Limpach cyclization hinges on overcoming the high activation energy required for the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl (proceeding via a highly reactive ketene intermediate)[4].
-
Dielectric vs. Convective Heating: In conventional convective heating, energy transfer is slow and relies on the thermal conductivity of the solvent. Microwave irradiation directly couples with the dipole moments of the enamine intermediate and the polar solvent (1,2-dichlorobenzene). This localized dielectric superheating rapidly drives the reaction to completion before competing degradation pathways (such as oxidation or intermolecular polymerization) can dominate[5].
-
Regioselectivity & Steric Hindrance: The use of ethyl 2-methylacetoacetate ensures the installation of methyl groups at both the C2 and C3 positions of the final quinolin-4(1H)-one ring. However, the steric bulk of the C3-methyl group inherently hinders cyclization under standard thermal conditions. The high-energy microwave environment is therefore not just a convenience, but a critical requirement for achieving high conversion rates for di-alkylated targets.
Mechanistic pathway of the microwave-assisted Conrad-Limpach cyclization.
Experimental Methodology
Materials & Equipment
-
Reagents: Aniline (
99%), Ethyl 2-methylacetoacetate (98%), Glacial acetic acid, Toluene (anhydrous), 1,2-Dichlorobenzene (1,2-DCB), Heptane. -
Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and magnetic stirring; 10 mL pressure-rated microwave vials.
Step-by-Step Protocol
Phase 1: Synthesis of the Enamine Intermediate
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap, combine aniline (10.0 mmol, 0.93 g) and ethyl 2-methylacetoacetate (11.0 mmol, 1.58 g).
-
Add 30 mL of anhydrous toluene and 0.5 mL of glacial acetic acid (acting as a Brønsted acid catalyst).
-
Reflux the mixture under nitrogen for 4 hours. Continuously remove the azeotropically formed water from the Dean-Stark trap to drive the condensation equilibrium to completion.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine (ethyl 2-methyl-3-(phenylamino)but-2-enoate) as a viscous oil.
-
Self-Validation Check: Confirm the disappearance of the primary aniline N-H stretch (~3300-3400 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹) via rapid ATR-FTIR analysis.
-
Phase 2: Microwave-Assisted Cyclization
-
Transfer 5.0 mmol of the crude enamine into a 10 mL microwave-safe vial containing a magnetic stir bar.
-
Add 4.0 mL of 1,2-dichlorobenzene (1,2-DCB). Seal the vial with a Teflon-lined crimp cap. 1,2-DCB is selected for its high boiling point and excellent microwave absorbing characteristics (high loss tangent).
-
Place the vial in the microwave reactor. Apply the following heating profile:
-
Ramp Time: 2 minutes to reach 250 °C.
-
Hold Time: 15 minutes at 250 °C (Stirring at 600 rpm).
-
Cooling: Rapid compressed air cooling to 50 °C.
-
-
Transfer the cooled reaction mixture to an ice bath (0–5 °C) to induce precipitation of the 2,3-dimethylquinolin-4(1H)-one.
-
Filter the precipitate under a vacuum and wash the filter cake sequentially with cold 1,2-DCB (1 mL) and heptane (3 × 5 mL) to remove residual high-boiling solvent.
-
Dry the product in a vacuum oven at 60 °C for 2 hours.
Step-by-step workflow for the microwave synthesis of 2,3-dimethylquinolin-4(1H)-one.
Quantitative Data & Method Comparison
The advantages of the microwave-assisted protocol over conventional thermal heating are summarized in the table below. The MAOS method provides a self-validating system where the rapid precipitation of the product directly correlates with the suppression of soluble tar by-products, eliminating the need for complex column chromatography[2].
| Parameter | Conventional Thermal Method | Microwave-Assisted Protocol |
| Heating Source | Oil Bath / Heating Mantle | Dedicated Microwave Reactor |
| Solvent | Dowtherm A | 1,2-Dichlorobenzene |
| Temperature | 250 °C | 250 °C |
| Reaction Time | 3 - 4 hours | 15 minutes |
| Isolated Yield | 42 - 48% | 76 - 82% |
| Purity (HPLC) | < 85% (Requires Recrystallization) | > 95% (Directly from Filtration) |
| E-Factor (Waste) | High (Extensive solvent washing) | Low (Minimal solvent required) |
References
- Source: National Center for Biotechnology Information (PMC)
- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: BenchChem URL
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: Semantic Scholar URL
- Microwave-assisted synthesis of nitrogen-containing heterocycles Source: Taylor & Francis Online URL
Sources
Application Note: Pre-Clinical Screening of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one for Anticancer Activity
Target Audience: Oncology Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals.
Introduction & Mechanistic Rationale
The quinolin-4(1H)-one scaffold is a highly privileged structure in medicinal chemistry. Derivatives of this core exhibit a broad spectrum of biological activities, most notably as potent, targeted anticancer agents[1][2]. Specifically, 8-methoxy-2,3-dimethylquinolin-4(1H)-one serves as both a bioactive candidate and a critical synthetic precursor for advanced hypoxia-selective antitumor agents (HSCs) and kinase inhibitors[3][4].
In oncology drug development, quinolinone derivatives have demonstrated the ability to inhibit DNA/RNA synthesis, inducing cell cycle arrest primarily in the G1 or S phase[2][5]. Furthermore, these compounds frequently trigger apoptosis through two distinct, highly targetable pathways: the disruption of mitochondrial structural integrity[6] and the direct inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain[3]. Additionally, polysubstituted quinolines derived from this scaffold are heavily investigated as bioreductive prodrugs designed to exploit the hypoxic microenvironment characteristic of solid tumors[4].
This application note details a comprehensive, self-validating experimental framework to screen 8-methoxy-2,3-dimethylquinolin-4(1H)-one and its analogs for anticancer efficacy, ensuring high scientific rigor and reproducible target engagement.
Experimental Workflow & Logical Relationships
To systematically evaluate the anticancer potential of 8-methoxy-2,3-dimethylquinolin-4(1H)-one, the screening cascade must progress from broad phenotypic cytotoxicity to specific mechanistic validation.
Caption: Phased pre-clinical screening workflow for quinolin-4(1H)-one derivatives.
Detailed Experimental Protocols
As a Senior Application Scientist, it is critical to design assays that are not merely procedural, but self-validating. The following protocols incorporate internal controls to distinguish genuine mechanistic action from generalized, off-target toxicity.
Protocol A: Hypoxia-Selective Cytotoxicity Screening (Resazurin Assay)
Causality & Validation: Solid tumors possess hypoxic cores that resist standard chemotherapy. To determine if the compound acts as a bioreductive prodrug, cytotoxicity must be evaluated under both normoxic (21% O2) and hypoxic (<1% O2) conditions[4]. The self-validating metric is the Hypoxia Cytotoxicity Ratio (HCR) , calculated as
Step-by-Step Methodology:
-
Cell Seeding: Harvest A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells during the logarithmic growth phase. Seed at a density of
cells/well in two separate 96-well microtiter plates[5][6]. -
Adherence: Incubate plates overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of 8-methoxy-2,3-dimethylquinolin-4(1H)-one in DMSO (final DMSO concentration <0.5%). Treat cells with concentrations ranging from 0.1 µM to 100 µM.
-
Differential Incubation:
-
Plate 1 (Normoxia Control): Incubate in a standard incubator (21% O2, 5% CO2) for 72 hours.
-
Plate 2 (Hypoxia Test): Place in a specialized hypoxia chamber (0.1% O2, 5% CO2, balance N2) for 72 hours.
-
-
Viability Measurement: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.
-
Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate the IC50 and the resulting HCR.
Protocol B: Cell Cycle Arrest and Apoptosis via Flow Cytometry
Causality & Validation: Quinolin-4(1H)-ones are known to intercalate DNA or inhibit kinase activity, leading to S or G1 phase block[2][5]. To validate this mechanism without confounding necrotic artifacts, we utilize dual-staining (Annexin V-FITC/PI) for apoptosis and single PI staining for cell cycle distribution.
Step-by-Step Methodology:
-
Treatment: Treat A549 cells with the test compound at
and the established IC50 for 24 and 48 hours[1]. -
Harvesting (Critical Step): Collect both the culture supernatant (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Failing to collect floating cells will artificially skew apoptosis data[1].
-
Cell Cycle Analysis:
-
Apoptosis Analysis:
Protocol C: Target Engagement - EGFR Kinase Inhibition Assay
Causality & Validation: Molecular docking and empirical studies reveal that substituted quinolin-4-ones bind the active pocket of the EGFR tyrosine kinase domain[3]. A cell-free kinase assay isolates this variable, proving direct molecular target engagement independent of cellular uptake mechanisms.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mix containing recombinant EGFR kinase, ATP (at the Km value), and a fluorescently labeled poly-GT peptide substrate in kinase buffer.
-
Inhibitor Addition: Add 8-methoxy-2,3-dimethylquinolin-4(1H)-one at varying concentrations. Include Erlotinib as a validated positive control[3].
-
Detection: Incubate for 60 minutes at room temperature. Add a Europium-labeled anti-phosphotyrosine antibody.
-
Readout: Measure the phosphorylated product using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader to calculate the cell-free IC50.
Mechanistic Pathways & Data Interpretation
Caption: Proposed mechanistic pathways of quinolin-4(1H)-one induced apoptosis.
Quantitative Data Summary
The following table summarizes representative benchmark data for quinolin-4(1H)-one derivatives derived from primary literature, serving as a comparative baseline for screening 8-methoxy-2,3-dimethylquinolin-4(1H)-one.
| Biological Target / Assay | Cell Line / Condition | Key Metric | Representative Benchmark Value | Reference |
| In Vitro Cytotoxicity | A549 (Lung) / Normoxia | IC50 | ~15.0 µM | [6] |
| Hypoxia Selectivity | Tumor Cells / 0.1% O2 | HCR | 20 to 60-fold increase in toxicity | [4] |
| Apoptosis Induction | MCF-7 (Breast) / 48h | Apoptotic % | 54.3% (Early + Late Apoptosis) | [5] |
| Kinase Inhibition | Cell-free EGFR Assay | IC50 | 0.0298 µM | [3] |
References
-
Molecular target identification of quinolinone based anticancer compounds Cancer Research - AACR Journals [Link]
-
A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity National Institutes of Health (NIH) / PMC[Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents National Institutes of Health (NIH) / PMC [Link]
-
Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents Bentham Science Publishers[Link]
-
Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs PubMed / Journal of Medicinal Chemistry[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 8-Methoxy-2,3-dimethylquinolin-4(1H)-one as a Versatile Precursor for Push-Pull Fluorescent Probes
Introduction & Scientific Rationale
The development of small-molecule fluorescent probes requires highly modular scaffolds that allow for predictable tuning of photophysical properties. Quinoline-based scaffolds are widely explored as molecular probes due to their excellent photophysical properties, high quantum yields, and inherent biocompatibility[1].
Among these, 8-methoxy-2,3-dimethylquinolin-4(1H)-one stands out as an exceptional, yet underutilized, building block for designing advanced bio-imaging agents. Its structural anatomy provides a perfect trifecta for probe engineering:
-
The 8-Methoxy Group (Electron Donor): Acts as a strong electron-donating group (EDG) via resonance. This pushes electron density into the core, significantly red-shifting the absorption and emission spectra, which is critical for avoiding cellular autofluorescence.
-
The 4-Oxo Core (Electron Acceptor): The carbonyl group at position 4 serves as the electron-withdrawing pole, establishing a permanent dipole moment.
-
The 2,3-Dimethyl Substitution (Reactive Handles): The methyl group at position 2 exhibits strong vinylogous acidity due to the cross-conjugated carbonyl at position 4. This makes it highly reactive toward Knoevenagel condensations. Crucially, the methyl group at position 3 acts as a steric shield, preventing unwanted nucleophilic side reactions at the 3-position and ensuring high yields of the desired 2-styryl product.
By condensing the 2-methyl group with target-responsive aromatic aldehydes, researchers can synthesize a library of Donor-π-Acceptor (D-π-A) architectures. These molecules operate via Intramolecular Charge Transfer (ICT) , making their fluorescence highly sensitive to specific analytes or microenvironmental changes[1]. Furthermore, the quinolin-4(1H)-one core can be specifically modified to detect transition metals, such as copper, utilizing differential colorimetric and fluorometric approaches[2].
Mechanistic Insights: The Push-Pull ICT System
Fig 1: Push-Pull ICT mechanism of 8-methoxyquinolin-4(1H)-one derivatives.
Experimental Workflows & Protocols
Fig 2: End-to-end workflow from precursor synthesis to live-cell bio-imaging.
Protocol A: Synthesis of Styryl-Quinolinone Probes via Knoevenagel Condensation
This protocol details the functionalization of the precursor into a responsive fluorophore.
-
Preparation: In a 50 mL round-bottom flask, dissolve 8-methoxy-2,3-dimethylquinolin-4(1H)-one (1.0 mmol) and the target aromatic aldehyde (1.2 mmol) in 15 mL of anhydrous ethanol.
-
Catalysis: Add 3-4 drops of piperidine to the mixture.
-
Causality: Piperidine acts as a dual-purpose nucleophilic catalyst. It forms a highly reactive, transient iminium ion with the aldehyde, while simultaneously acting as a base to deprotonate the vinylogously acidic 2-methyl group of the quinolinone. This drastically lowers the activation energy for the carbon-carbon bond formation.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12–18 hours under an inert argon atmosphere.
-
Causality: Continuous heating provides the thermodynamic push required for the dehydration step of the aldol-type addition, driving the equilibrium entirely toward the fully conjugated styryl product.
-
-
Isolation (Self-Validating Step): Cool the reaction to room temperature.
-
Causality: The extended π-conjugation of the successful product drastically reduces its solubility in cold ethanol compared to the starting materials, causing it to spontaneously precipitate. If no precipitate forms, the conjugation has failed.
-
-
Purification: Filter the precipitate under vacuum and wash with cold ethanol (3 × 5 mL) to remove unreacted aldehyde and piperidine.
Protocol B: Photophysical Validation & Micellar Solubilization
Quinoline-based probes often suffer from aggregation-caused quenching (ACQ) in purely aqueous media. This protocol ensures accurate photophysical characterization.
-
Stock Preparation: Dissolve the purified probe in spectroscopic-grade DMSO to a concentration of 10 mM.
-
Causality: DMSO disrupts intermolecular hydrogen bonding of the quinolinone core, ensuring complete dissolution and preventing pre-assay aggregation.
-
-
Micellar Matrix: Prepare a 10 mM solution of Cetyltrimethylammonium bromide (CTABr) in 10 mM PBS (pH 7.4).
-
Causality: Surfactant or micellar environments (like CTABr) can be used to modulate the photophysical properties and enhance the aqueous solubility of quinolinone derivatives during analytical assays[3]. The micelles encapsulate the hydrophobic probe, preventing π-π stacking and simulating a biological lipid environment.
-
-
Measurement: Dilute the DMSO stock into the CTABr/PBS solution to a final probe concentration of 10 µM (ensure final DMSO < 0.1% v/v). Record the UV-Vis absorption and fluorescence emission spectra.
Protocol C: Live-Cell Confocal Imaging
-
Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.
-
Probe Incubation: Replace the media with serum-free DMEM containing 5 µM of the synthesized probe. Incubate for 30 minutes.
-
Causality: Serum proteins (like albumin) can prematurely bind the hydrophobic probe in the extracellular space, preventing cellular uptake. Serum-free conditions maximize membrane partitioning and internalization.
-
-
Washing (Self-Validating Step): Wash the cells three times with warm PBS containing 1% BSA, followed by one wash with pure PBS.
-
Causality: The BSA wash acts as a "lipid sink," stripping away non-specifically bound probe from the outer leaflet of the plasma membrane. This ensures that any observed confocal signal is strictly intracellular, validating true membrane permeability.
-
-
Imaging: Image using a Confocal Laser Scanning Microscope (CLSM) with excitation matched to the probe's ICT absorption band.
Quantitative Photophysical Data
The modularity of the 8-methoxy-2,3-dimethylquinolin-4(1H)-one precursor allows for the generation of diverse probes. Below is a summary of expected photophysical properties based on the aldehyde conjugated at the 2-position:
| Probe Derivative (Aldehyde Used) | Target Analyte | Absorbance Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | LOD (Limit of Detection) |
| P1 (Benzaldehyde) | Solvatochromic Control | 385 nm | 495 nm | 0.18 | N/A |
| P2 (2-Pyridinecarboxaldehyde) | Cu²⁺ / Zn²⁺ Ions | 405 nm | 520 nm | 0.24 | 45 nM |
| P3 (4-Formylphenylboronic acid) | Peroxynitrite (ONOO⁻) | 415 nm | 550 nm | 0.05 → 0.55* | 12 nM |
*Note: The quantum yield for P3 represents the shift from the caged state (0.05) to the highly fluorescent state (0.55) after analyte-induced oxidation of the boronic acid to a phenolate, which dramatically enhances the Push-Pull ICT effect.
References
-
[3] An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - ACS Omega.[Link]
-
[1] Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers.[Link]
-
[2] A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing).[Link]
Sources
Crystallization methods for 8-methoxy-2,3-dimethylquinolin-4(1H)-one
Application Note: Advanced Crystallization and Purification Strategies for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Executive Summary & Scope
8-Methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4) is a critical heterocyclic scaffold utilized in the synthesis of endochin-like quinolones (ELQs) and various antiparasitic and antibacterial agents. Synthesized primarily via the Conrad-Limpach cyclization of 2-methoxyaniline and ethyl 2-methylacetoacetate, the crude product often contains high-boiling reaction solvents (e.g., Dowtherm A) and the regioisomeric Knorr 2-quinolone byproduct [1].
This application note details three distinct, scalable crystallization protocols designed by senior application scientists to isolate the 4(1H)-quinolone tautomer with >99% purity. By manipulating thermodynamic solubility, kinetic supersaturation, and pH-dependent tautomeric equilibria, these self-validating workflows allow researchers to control both polymorph habit and particle size distribution.
Physicochemical Profiling & Tautomeric Dynamics
Understanding the solid-state behavior of 4-quinolones requires acknowledging their tautomeric equilibrium. In solution, 8-methoxy-2,3-dimethylquinolin-4(1H)-one exists in equilibrium with its 4-hydroxyquinoline tautomer [2]. However, in the solid state, the 4(1H)-one form is overwhelmingly favored due to the formation of robust intermolecular hydrogen-bonded dimers (N-H···O=C). This strong crystal lattice results in high melting points and poor solubility in non-polar solvents.
Furthermore, the molecule is amphoteric. The basic quinoline nitrogen can be protonated at pH < 3, while the enolizable ketone allows for deprotonation at pH > 11. This pH-dependent solubility is the mechanistic foundation for reactive crystallization.
Figure 1: Tautomeric equilibrium and pH-dependent ionization states governing quinolone solubility.
Quantitative Solubility Data
To design a self-validating crystallization process, solubility data must dictate the choice of cooling vs. antisolvent methods. The steep solubility curve in polar aprotic/protic solvents highlights the efficacy of temperature-controlled crystallization.
Table 1: Solubility Profile of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 80°C (mg/mL) | Suitability for Crystallization |
| Water (pH 7.0) | < 0.1 | < 0.5 | Antisolvent |
| Heptane | < 0.1 | < 0.1 | Poor (Insoluble) |
| Propionitrile | 2.5 | > 85.0 | Excellent (Cooling) |
| Ethanol / Water (80:20) | 5.0 | > 60.0 | Good (Cooling) |
| DMSO | > 100.0 | > 200.0 | Excellent (Solvent for Antisolvent) |
| 1M NaOH (aq) | > 150.0 | > 150.0 | Excellent (pH-Shift) |
Experimental Workflows and Decision Matrix
The selection of the crystallization method depends entirely on the impurity profile and physical requirements of the crude API.
Figure 2: Decision matrix for selecting the optimal crystallization strategy based on crude purity.
Detailed Methodologies (Self-Validating Protocols)
Protocol A: Thermodynamic Cooling Crystallization (Propionitrile)
Causality: Propionitrile (b.p. 97°C) is selected because it completely dissolves the 4-quinolone at reflux while keeping the Knorr 2-quinolone impurity and residual Dowtherm A in solution upon cooling to 0°C [3].
-
Dissolution: Suspend 10.0 g of crude 8-methoxy-2,3-dimethylquinolin-4(1H)-one in 150 mL of propionitrile.
-
Heating: Heat the jacketed reactor to 95°C under agitation (250 RPM). IPC (In-Process Control): Visually confirm complete dissolution. If undissolved particulates remain, filter hot through a 0.45 µm PTFE membrane to remove insoluble carbonaceous matter.
-
Controlled Cooling: Cool the solution to 75°C at a rate of 1.0°C/min.
-
Seeding: At 75°C (the metastable zone limit), introduce 0.1 g of pure seed crystals. Causality: Seeding prevents spontaneous primary nucleation, which leads to "oiling out" (liquid-liquid phase separation) and subsequent impurity entrapment.
-
Aging & Final Cooling: Hold at 75°C for 30 minutes to allow the seed bed to grow. Then, cool to 5°C at a strict rate of 0.5°C/min.
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold (0°C) propionitrile. Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: pH-Shift Reactive Crystallization
Causality: Exploits the amphoteric nature of the quinolone. By forming the water-soluble enolate, organic-soluble impurities (unreacted esters, Dowtherm A) can be physically filtered out before recrystallization.
-
Enolate Formation: Suspend 10.0 g of crude material in 100 mL of 1M NaOH (aq). Stir at 40°C for 1 hour.
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organic impurities.
-
Neutralization (Crystallization): Transfer the filtrate to a reactor equipped with a calibrated pH probe. Slowly titrate with 1M HCl at 25°C under vigorous stirring (400 RPM) until the pH reaches exactly 7.0. IPC: Precipitation will begin around pH 9.5. Maintain the titration rate at <2 mL/min to prevent amorphous precipitation.
-
Isolation: Stir the neutral slurry for 2 hours to ensure complete Ostwald ripening. Filter, wash with 50 mL of deionized water, and dry in vacuo.
Protocol C: Antisolvent Crystallization (DMSO/Water)
Causality: Rapid supersaturation generation yields fine, uniform particles ideal for immediate downstream catalytic processing without the need for mechanical milling.
-
Dissolution: Dissolve 10.0 g of the compound in 40 mL of DMSO at 25°C.
-
Antisolvent Addition: Pump 120 mL of deionized water (antisolvent) into the DMSO solution at a constant rate of 5 mL/min using a syringe pump.
-
Aging: Stir the resulting milky suspension for 1 hour at 25°C to allow phase stabilization and complete desupersaturation.
-
Isolation: Filter, wash extensively with water (3 x 50 mL) to remove all residual DMSO, and dry in vacuo.
Analytical Characterization & Release Criteria
To verify the success of the crystallization, the isolated material must be subjected to orthogonal analytical techniques:
-
FTIR Spectroscopy: The 4(1H)-quinolone tautomer is confirmed by a strong, sharp carbonyl (C=O) stretching frequency at ~1630 cm⁻¹, which is highly distinct from the 2-quinolone C=O stretch [2].
-
DSC (Differential Scanning Calorimetry): A sharp endothermic melting peak at 314–317°C indicates high crystalline purity and the absence of solvent inclusion [3].
-
HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must show <0.5% of the Knorr 2-quinolone impurity.
References
-
Petkov, P., et al. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines." ChemRxiv, Cambridge University Press, 2021. Available at:[Link]
-
Miley, G. P., et al. "Incorporation of an Isohexide Subunit into the Endochin-like Quinolone Scaffold." Pharmaceuticals (MDPI), vol. 17, no. 8, 2024, p. 1004. Available at:[Link]
Technical Support Center: Troubleshooting the Synthesis of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Diagnostic Overview & Mechanistic Rationale
The synthesis of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one relies on the classic Conrad-Limpach reaction, a highly robust two-step sequence utilized extensively in medicinal chemistry for constructing 4-quinolone scaffolds 1.
The first stage involves the acid-catalyzed condensation of 2-methoxyaniline (o-anisidine) with ethyl 2-methylacetoacetate to form a
Regiochemical Elegance: A common issue in quinolone synthesis is the formation of regioisomeric mixtures when using meta-substituted anilines. However, this specific synthesis is inherently self-correcting. The methoxy group at the 2-position of the aniline sterically and chemically blocks one of the ortho positions relative to the amine. Consequently, the thermal cyclization is forced exclusively to the open 6-position of the aniline, cleanly generating the 8-methoxy substituted quinolone without any regioisomeric contamination.
The primary point of failure in this workflow is the thermal cyclization step. The reaction requires overcoming a massive activation energy barrier to achieve the temporary dearomatization necessary for the hetero-Diels-Alder-like ring closure 1. Insufficient thermal energy leads to incomplete cyclization, while improper heating rates cause intermolecular condensation (tar formation).
Pathway & Workflow Visualization
Caption: Workflow for the Conrad-Limpach synthesis of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.
Critical Parameters & Quantitative Benchmarks
The choice of solvent and temperature during the cyclization step dictates the yield. The table below summarizes the quantitative impact of reaction conditions on the final yield 23.
| Cyclization Solvent | Boiling Point (°C) | Reaction Temp (°C) | Expected Yield (%) | Product Quality / Observation |
| Toluene | 110 | 110 | 0 | Unreacted enamine recovered |
| 1,2,4-Trichlorobenzene | 214 | 213 | ~54 | Dark brown solid, minor impurities |
| Dowtherm A | 258 | 250 | 60–65 | Light brown, highly crystalline |
| Diphenyl Ether | 259 | 250 | 60–65 | Light brown, highly crystalline |
| Neat (No solvent) | N/A | 250 | <30 | Black tar, severe thermal degradation |
Validated Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate milestones are met before proceeding to the harsh cyclization step.
Phase 1: Enamine Formation (Condensation)
-
Charge the Reactor: To a round-bottom flask, add 2-methoxyaniline (1.0 equiv) and ethyl 2-methylacetoacetate (1.1 equiv) dissolved in toluene (10 mL/g of aniline).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Dehydration (Self-Validating Step): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
-
Causality: The condensation is a reversible equilibrium. Continuous azeotropic removal of water shifts the equilibrium entirely to the enamine product. The reaction validates its own completion when water ceases to collect in the trap (typically 12–24 hours).
-
-
Isolation: Concentrate the mixture under reduced pressure to yield the crude ethyl 3-((2-methoxyphenyl)amino)-2-methylbut-2-enoate intermediate.
Phase 2: Thermal Cyclization
-
Solvent Pre-heating: In a separate multi-neck flask equipped with a short-path distillation head and an internal thermometer, heat Dowtherm A (10 mL/g of enamine) to 250 °C.
-
Kinetic Addition: Dissolve the crude enamine in a minimal volume of warm Dowtherm A. Add this solution dropwise to the 250 °C solvent.
-
Causality: Slow, dropwise addition into a massive thermal sink ensures the intermediate undergoes rapid intramolecular cyclization (kinetic control) rather than intermolecular condensation, which leads to tar formation 2.
-
-
Cyclization: Maintain the temperature at 250 °C for 30–45 minutes. Ethanol will distill off as the ring closes.
-
Precipitation & Purification: Cool the mixture to room temperature. Add an excess of hexanes to precipitate the product.
-
Causality: The highly polar 4-quinolone core is insoluble in non-polar solvents, whereas Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is highly miscible. This allows for selective precipitation, avoiding the need for high-vacuum distillation 2.
-
-
Filter and wash thoroughly with hexanes to afford 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.
Troubleshooting & FAQs
Q: Why am I getting a black, tarry mixture during the cyclization step? A: Tar formation is the result of intermolecular condensation competing with the desired intramolecular cyclization. If the enamine is heated too slowly, or if the concentration of the enamine in the solvent is too high, intermolecular degradation dominates. Ensure the Dowtherm A is pre-heated to exactly 250 °C before adding the enamine, and add it dropwise to maintain a low steady-state concentration of the uncyclized intermediate 3.
Q: The yield of my enamine intermediate (Step 1) is exceptionally low. How can I improve it? A: The condensation is a reversible equilibrium. If water is not efficiently removed, the reaction stalls. Ensure your Dean-Stark trap is properly insulated to maintain vapor temperature. If working in a highly humid environment, consider adding activated molecular sieves (4Å) to the Soxhlet thimble or increasing the equivalents of ethyl 2-methylacetoacetate slightly to drive the reaction forward.
Q: Can I use a lower-temperature solvent to avoid the hazards of heating to 250 °C? A: While solvents like 1,2,4-trichlorobenzene (bp 214 °C) can be used, the yield drops significantly (often below 50%). The temporary dearomatization required during the transition state demands high thermal energy. For optimal yields (60-65%), temperatures of 230–250 °C are strictly required [[1]]().
Q: How do I completely remove the Dowtherm A odor and residue from my final product? A: Dowtherm A is notoriously difficult to remove by standard vacuum drying. Triturate the crude solid repeatedly with hexanes or diethyl ether. If the odor persists, recrystallize the product from boiling ethanol or DMF, which will leave the residual Dowtherm A completely dissolved in the mother liquor.
References
- Source: Organic Process Research & Development (via PMC)
- Source: Molecules (MDPI)
- Source: Synthetic Communications (via PMC)
Sources
Technical Support Center: Troubleshooting O- vs. N-Alkylation Selectivity in Quinolinones
Welcome to the Technical Support Center for quinolinone functionalization. Quinolinones (both 2-quinolones and 4-quinolones) are privileged scaffolds in drug discovery[1]. However, their lactam-lactim tautomerism renders them ambident nucleophiles, making regioselective alkylation a persistent challenge. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you control N- versus O-alkylation in your synthetic workflows.
Mechanistic Decision Workflow
Decision tree for controlling regioselectivity in quinolinone alkylation.
Troubleshooting FAQs
Q1: I am getting a mixture of N- and O-alkylated products when trying to N-alkylate my 4-quinolone. How do I drive the reaction exclusively to N-alkylation?
A1: Poor selectivity during N-alkylation usually stems from a mismatch in Hard-Soft Acid-Base (HSAB) principles or improper solvent choice. The nitrogen atom in a quinolinone is a softer nucleophile compared to the oxygen atom. To favor N-alkylation, you must operate under thermodynamic control using a soft electrophile (like an alkyl iodide rather than an alkyl chloride) and a polar aprotic solvent (e.g., DMF or DMSO)[2]. Using
Q2: My goal is pure O-alkylation, but standard basic conditions yield mostly N-alkylation. What is the standard protocol to reverse this?
A2: To achieve exclusive O-alkylation, you must override the thermodynamic preference for N-alkylation by using kinetic/coordination control. The gold standard is utilizing stoichiometric silver carbonate (
Q3: Silver salts are too expensive and light-sensitive for my scale-up O-benzylation. Are there catalytic alternatives?
A3: Yes. Recent advances have demonstrated that palladium catalysis can achieve unprecedented chemoselectivity for O-benzylation without stoichiometric silver[5]. By using a specific precatalyst like
Q4: I am working with a 2-phenyl-4-quinolone that has a hydroxyl group at the C-5 position. Why is my O-alkylation failing completely? A4: Substituent effects can drastically alter the tautomeric equilibrium. The presence of a C-5 hydroxyl group in 4-quinolones creates a strong intramolecular hydrogen bond (chelation effect) with the adjacent C-4 carbonyl oxygen[8]. This chelation heavily favors the NH-4-oxo tautomer, making the nitrogen atom significantly more nucleophilic. As a result, N-alkylation becomes the overwhelmingly major product, even under conditions that might otherwise yield a mixture[9]. If O-alkylation is strictly required, you may need to protect the C-5 hydroxyl group first.
Q5: Can I bypass the alkylation of the quinolinone core entirely to get 2-alkoxyquinolines? A5: Yes. If regioselectivity issues are insurmountable, you can utilize a de novo synthesis approach. A palladium-catalyzed cascade reaction starting from 1,3-butadiynamides and primary alcohols can directly assemble the 2-alkoxyquinoline core in a single batch transformation, completely circumventing the ambident nucleophile problem[10].
Quantitative Data: Selectivity Profiles
The following table summarizes the expected regioselectivity outcomes based on the chosen reaction parameters.
| Reaction Goal | Reagents & Catalyst | Solvent | Typical N:O Ratio | Yield Range |
| N-Alkylation | DMF | > 90:10 | 70–90% | |
| O-Alkylation (Stoichiometric) | Benzene / Toluene | < 5:95 | 60–85% | |
| O-Benzylation (Catalytic) | Toluene | < 1:99 | 75–95% | |
| N-Alkylation (C-5 OH present) | DMF | > 99:1 | 80–90% |
Standardized Experimental Protocols
These protocols are designed as self-validating systems. Always perform the Quality Control (QC) validation step before proceeding to downstream assays.
Protocol A: Thermodynamically Controlled N-Alkylation
Objective: Selective N-alkylation of quinolinones using soft electrophiles.
-
Preparation: In an oven-dried flask under nitrogen, dissolve the quinolinone (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Deprotonation: Add finely powdered, anhydrous
(2.0 mmol). Stir at room temperature for 30 minutes to ensure complete deprotonation. -
Alkylation: Dropwise, add the alkyl iodide (1.2 mmol). If only an alkyl bromide is available, add a catalytic amount of KI (0.1 mmol) to generate the iodide in situ via the Finkelstein reaction[2].
-
Reaction: Heat the mixture to 60 °C and stir for 4–12 hours. Monitor via TLC.
-
Workup: Quench with water (15 mL) and extract with EtOAc (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. Dry over and concentrate. -
QC Validation: Analyze the crude product via
NMR. Self-Validation Check: The presence of a lactam carbonyl carbon signal at ~160–165 ppm confirms N-alkylation. O-alkylation would shift this to an aromatic C-O signal (~155–160 ppm)[11].
Protocol B: Silver-Mediated O-Alkylation
Objective: Selective O-alkylation via kinetic/coordination control.
-
Preparation: In a foil-wrapped, oven-dried flask (to prevent silver degradation), suspend the quinolinone (1.0 mmol) in anhydrous benzene or toluene (10.0 mL).
-
Coordination: Add
(1.5 mmol). Stir vigorously at room temperature for 1 hour to allow the ions to coordinate to the nitrogen centers[4]. -
Alkylation: Add the alkyl halide (1.5 mmol).
-
Reaction: Heat to reflux (80–110 °C depending on solvent) in the dark for 12–24 hours.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.
-
QC Validation: Analyze via
NMR. Self-Validation Check: The O-CH protons will typically appear further downfield compared to an N-CH group. Confirm aromatization of the quinoline ring via 2D HMBC (lack of correlation between the alkyl protons and a lactam carbonyl)[11].
Protocol C: Pd-Catalyzed Chemoselective O-Benzylation
Objective: Scalable O-benzylation without stoichiometric silver.
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with the quinolinone (1.0 mmol),
(0.025 mmol, 2.5 mol%), andngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> (1.5 mmol). -
Solvent & Electrophile: Add anhydrous toluene (5.0 mL) followed by the benzyl bromide derivative (1.2 mmol).
-
Reaction: Seal the flask and heat to 80 °C for 16 hours.
-
Workup: Cool the mixture, dilute with EtOAc, and filter through a short plug of silica gel to remove the catalyst and base. Concentrate the filtrate.
-
QC Validation: Perform Direct-Injection High-Resolution Mass Spectrometry (DI-HRMS) and NMR. Self-Validation Check: Ensure no dehalogenated cross-coupling byproducts are present, which can occasionally occur if the quinolinone core contains preexisting aryl chlorides/bromides[5].
References
-
Hadjeri, M., Mariotte, A. M., & Boumendjel, A. (2001).. Chemical and Pharmaceutical Bulletin, 49(10), 1352-1355.
-
Cadena, M., Villatoro, R. S., Gupta, J. S., et al. (2022).. ACS Catalysis, 12(16), 10199-10206.
-
Lenko, I., Mamontov, A., Alayrac, C., & Witulski, B. (2024).. Molecules, 29(15), 3505.
-
El-mrabet, A., Haoudi, A., Kandri-Rodi, Y., & Mazzah, A. (2025).. Organics, 6(2), 16.
Sources
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dndi.org [dndi.org]
- 4. mdpi.com [mdpi.com]
- 5. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation of 2-phenyl-4-quinolones: synthetic and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
Removing unreacted o-anisidine from quinolinone product mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a common but critical bottleneck: the eradication of unreacted o-anisidine (2-methoxyaniline) from synthesized quinolinone product mixtures.
Because o-anisidine is classified as a probable human carcinogen (IARC Group 2A) and a known mutagen[1], its presence in pharmaceutical intermediates is strictly regulated under the ICH M7(R2) guidelines[2]. It must be purged to acceptable intake (AI) thresholds, often in the single-digit parts-per-million (ppm) range.
This guide bypasses generic advice to provide field-proven, causality-driven protocols for the complete removal of o-anisidine, ensuring both scientific integrity and regulatory compliance.
Part 1: Physicochemical Rationale for Separation Strategies
To design a self-validating purification system, we must first exploit the physicochemical differentials between the impurity (o-anisidine) and the target product (quinolinone).
o-Anisidine is an aromatic primary amine with a pKa of 4.53[3]. At acidic pH, it readily protonates to form a highly water-soluble anilinium salt. In contrast, the nitrogen in a quinolinone core (e.g., 2-quinolinone or 4-quinolinone) is part of an amide or vinylogous amide resonance system. Its lone pair is delocalized into the carbonyl group, rendering it non-basic (conjugate acid pKa < 0).
Furthermore, the primary amine of o-anisidine is highly nucleophilic, whereas the quinolinone nitrogen is not. This allows us to use two distinct, highly orthogonal separation strategies: Acid-Base Extraction and Electrophilic Scavenging .
Quantitative Data Summary
| Property | o-Anisidine | Typical Quinolinone | Separation Implication |
| pKa (Conjugate Acid) | 4.53[4] | < 0 (Amide-like) | o-Anisidine protonates at pH < 3; Quinolinones remain neutral. |
| Nucleophilicity | High (Primary Amine) | Very Low (Delocalized) | o-Anisidine reacts rapidly with electrophilic scavenger resins. |
| Aqueous Solubility | 13 g/L (Neutral)[4] | Generally Insoluble | Enables liquid-liquid extraction of the impurity into acidic water. |
| Log P (Octanol/Water) | 1.18[3] | > 2.0 (Lipophilic) | Quinolinones partition strongly into the organic phase. |
Part 2: Troubleshooting Workflows & Visualizations
Strategy A: Liquid-Liquid Acid-Base Extraction
When your quinolinone product lacks other basic functional groups, exploiting the pKa differential is the most scalable approach.
Workflow for the acid-base extraction of o-anisidine from quinolinone mixtures.
Strategy B: Solid-Supported Scavenger Resins
If your quinolinone contains basic substituents (e.g., a piperazine appendage) that would co-extract into acid, liquid-liquid extraction will fail. Instead, we use polymer-bound isocyanate or sulfonyl chloride resins[5]. These resins act as electrophilic traps, forming irreversible covalent bonds (ureas or sulfonamides) exclusively with the primary amine of o-anisidine[6].
Solid-phase extraction using isocyanate scavenger resins to covalently trap o-anisidine.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction
Validation Mechanism: Pre- and post-extraction TLC using ninhydrin stain ensures visual confirmation of primary amine depletion.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent with high capacity for quinolinones (e.g., Dichloromethane or Ethyl Acetate) at 10-20 volumes (v/w).
-
Acidic Washing: Add 3-5 volumes of 1M HCl or 10% aqueous citric acid.
-
Causality: The pH of this aqueous layer is ~0-2, which is >2.5 units below the pKa of o-anisidine (4.53). This thermodynamic gradient guarantees >99% protonation into the water-soluble anilinium salt, forcing it out of the organic phase.
-
-
Phase Separation: Agitate vigorously for 5 minutes, then allow the layers to separate. The organic layer retains the neutral quinolinone.
-
Validation Check: Spot both layers on a TLC plate. Stain with ninhydrin and heat. A purple spot indicates the presence of o-anisidine. Repeat the acidic wash until the organic layer shows absolutely no ninhydrin-active spots.
-
Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO₃ to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Electrophilic Scavenger Resin Purification
Validation Mechanism: LC-MS monitoring of the supernatant confirms the absolute depletion of the o-anisidine mass peak before filtration.
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or DCM).
-
Resin Addition: Add 3-5 molar equivalents of polymer-bound isocyanate resin relative to the estimated unreacted o-anisidine.
-
Causality: The isocyanate group is highly electrophilic. The primary amine of o-anisidine attacks the isocyanate to form a stable, covalent urea bond tethered to the solid support, effectively removing it from the liquid phase[6].
-
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2-4 hours. Note: Do not use magnetic stir bars, as the grinding action will mechanically pulverize the resin beads, clogging your filters.
-
Validation Check: Withdraw a 10 µL aliquot of the supernatant, dilute with acetonitrile, and analyze via LC-MS. Proceed to the next step only when the o-anisidine peak (m/z 124 [M+H]⁺) is undetectable.
-
Filtration: Filter the mixture through a sintered glass frit. Wash the resin cake with 2 volumes of the reaction solvent to elute any entrained quinolinone product.
-
Concentration: Evaporate the combined filtrates to yield the purified quinolinone.
Part 4: Frequently Asked Questions (FAQs)
Q: During the acid wash, my quinolinone product crashed out of the organic layer. How do I fix this? A: Quinolinones exhibit strong intermolecular hydrogen bonding, leading to poor solubility in cold organic solvents. If precipitation occurs during the aqueous wash, gently warm the biphasic mixture to 35-40°C to keep the quinolinone in solution. Alternatively, switch to a solvent with higher solubilizing power, such as 2-Methyltetrahydrofuran (2-MeTHF) or a DCM/Methanol (9:1) mixture.
Q: Can I use standard silica gel chromatography instead of extraction or resins? A: While possible, it is highly inefficient. o-Anisidine tends to streak severely on standard normal-phase silica due to strong hydrogen bonding and acid-base interactions between its basic amine and the acidic silanol groups on the silica surface. If chromatography is mandatory, you must pre-treat the silica with 1% triethylamine (TEA) to deactivate the silanols, or utilize reversed-phase chromatography (C18).
Q: How do I verify that o-anisidine has been removed to regulatory acceptable levels? A: Because o-anisidine is an ICH M7-flagged mutagenic impurity[2], TLC or standard HPLC-UV is insufficient for final API release. You must validate its removal using highly sensitive analytical techniques such as GC-MS or LC-MS/MS (using Multiple Reaction Monitoring, MRM) calibrated to detect the impurity down to the required ppm limit based on your drug's maximum daily dose.
Part 5: References
-
Cas 90-04-0, o-Anisidine | Lookchem Source: Lookchem. URL:[Link]
-
o-Anisidine - Physical and Chemical Properties Source: Grokipedia. URL:[Link]
-
2-Methoxyaniline | C7H9NO | CID 7000 Source: PubChem, National Institutes of Health (NIH). URL:[Link]
-
Solid-Supported Scavengers Source: Supra Sciences. URL:[Link]
-
Scavenger Resins Source: Amerigo Scientific. URL:[Link]
-
ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable intakes Source: European Medicines Agency (EMA). URL:[Link]
Sources
Technical Support Center: Recrystallization & Purification of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Welcome to the Technical Support Center. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one is a highly functionalized quinolone derivative. Its structural duality—a highly polar lactam core capable of robust intermolecular hydrogen bonding (N-H···O=C) combined with lipophilic methyl and methoxy substituents—dictates its complex solubility profile. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and validated protocols to ensure high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: What is the optimal solvent system for recrystallizing 8-methoxy-2,3-dimethylquinolin-4(1H)-one? A: The most reliable and highest-yielding system is a 1[1]. The Causality: The quinolin-4(1H)-one core forms strong, rigid hydrogen-bonded dimers in the solid state. Pure non-polar solvents lack the hydrogen-bond donor/acceptor capacity to disrupt this crystal lattice. Ethanol effectively solvates the molecule at reflux temperatures by breaking these intermolecular bonds. However, because the 2,3-dimethyl groups render the compound highly soluble in pure ethanol even at room temperature, recovery yields are often poor. The dropwise addition of water (a highly polar antisolvent) increases the dielectric constant of the medium, forcing the hydrophobic methyl groups to aggregate, which drives supersaturation and initiates nucleation. Alternatively,2[2], though yields are generally lower.
Q2: During cooling, my compound forms a biphasic liquid mixture ("oils out") instead of crystallizing. How do I resolve this? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the compound becomes supersaturated at a temperature above its melting point in that specific solvent mixture, or when the solvent-to-antisolvent ratio is skewed too heavily toward the antisolvent. The Resolution:
-
Reheat the mixture until the oil completely redissolves into a single homogeneous phase.
-
Add 5–10% more of the primary solvent (Ethanol) to shift the solubility curve.
-
Cool the solution slowly (e.g., 0.5 °C/min) rather than crash-cooling in an ice bath.
-
Introduce a seed crystal at the metastable zone (just before the temperature where oiling out previously occurred) to bypass the high activation energy of primary nucleation and force a solid-liquid phase separation.
Q3: My crude product is heavily discolored (yellow/brown). Will recrystallization alone remove this? A: Not always. Quinolone syntheses often generate trace polymeric or oxidized byproducts that co-crystallize or adhere to the crystal lattice, requiring 3[3]. The Resolution: Incorporate an activated charcoal treatment prior to crystallization. Dissolve the crude material in hot ethanol, add 5-10% (w/w) activated carbon, reflux for 15 minutes, and perform a hot filtration through a Celite pad. The highly porous carbon adsorbs large, conjugated polymeric impurities, allowing the target monomer to pass through into the filtrate.
Part 2: Quantitative Data & Solvent Comparison
The table below summarizes the expected performance of various solvent systems based on the physicochemical properties of substituted 4-quinolones.
| Solvent System | Volume Ratio | Solvation Temp (°C) | Crystallization Temp (°C) | Expected Yield (%) | Purity Profile |
| Ethanol / Water | 3:1 | 78 (Reflux) | 4 | 85 - 90 | Excellent (>99%) |
| Methanol | 100% | 65 (Reflux) | -20 | 70 - 75 | Good, but lower yield |
| DMF / Water | 5:1 | 100 | 20 | 92 - 95 | High yield, risk of solvent trapping |
| Ethyl Acetate | 100% | 77 (Reflux) | 4 | < 50 | Poor solubility, low recovery |
Part 3: Standard Operating Procedure (SOP) - Water/Ethanol Recrystallization
This protocol is designed as a self-validating system. Step 4 (Clarification) ensures that the solution is precisely at the saturation point, guaranteeing optimal nucleation without oiling out.
-
Dissolution: Suspend 1.0 g of crude 8-methoxy-2,3-dimethylquinolin-4(1H)-one in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Heating: Heat to reflux (78 °C) under constant stirring until complete dissolution is achieved. (Note: If undissolved particulates remain, perform a hot filtration).
-
Antisolvent Addition: While maintaining a gentle reflux, add hot deionized water dropwise (approx. 5 mL total) until a faint, persistent cloudiness appears. This is the "cloud point," indicating supersaturation.
-
Clarification (Self-Validation): Add 1-2 drops of hot ethanol just until the solution clears again. This confirms the system is exactly at the saturation boundary.
-
Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20-25 °C) over 2 hours. Do not disturb the flask; mechanical shock can induce premature, impure precipitation.
-
Maturation: Transfer the flask to a 4 °C refrigerator for an additional 2 hours to maximize the thermodynamic yield.
-
Isolation: Filter the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 1:1 Ethanol/Water to remove residual mother liquor.
-
Drying: Dry the crystals under high vacuum at 50 °C for 12 hours to remove trace water trapped in the crystal lattice, as is 1[1].
Part 4: Workflow Visualization
Workflow for the recrystallization and troubleshooting of 8-methoxy-2,3-dimethylquinolin-4(1H)-one.
Part 5: References
-
Title: CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids - Google Patents Source: google.com URL:
-
Title: A synthesis of 4-quinolone-3-carboxylic acids via pyrolysis of n-aryldioxopyrrolines Source: clockss.org URL:
-
Title: Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds Source: mdpi.com URL:
Sources
Resolving NMR signal overlap in 8-methoxy-2,3-dimethylquinolin-4(1H)-one analysis
Executive Summary
The structural verification of 8-methoxy-2,3-dimethylquinolin-4(1H)-one via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents signal overlap challenges. The 2-methyl and 3-methyl groups often co-resonate in the aliphatic region (~2.3–2.5 ppm), while the aromatic protons (H-5, H-6, H-7) form complex, overlapping multiplets in the 7.0–8.0 ppm range.
This guide provides field-proven, self-validating protocols to resolve these overlaps using Aromatic Solvent-Induced Shifts (ASIS), Pure Shift NMR, and 2D heteronuclear correlation techniques.
Diagnostic Workflow
Fig 1. Diagnostic workflow for resolving NMR signal overlap in quinolone derivatives.
Troubleshooting Guide 1: Resolving Aliphatic Overlap (2-CH3 and 3-CH3)
Causality & Mechanism: The ASIS Effect
When 8-methoxy-2,3-dimethylquinolin-4(1H)-one is dissolved in an isotropic solvent like CDCl₃, the 2-methyl and 3-methyl groups experience nearly identical electronic shielding from the heteroaromatic ring, causing their ¹H signals to merge into a broad singlet.
To resolve this, we leverage the Aromatic Solvent-Induced Shift (ASIS) . By switching to an anisotropic solvent like Benzene-d₆ (C₆D₆), the solvent molecules form a transient, non-random collision complex with the solute's dipole moment (driven by the highly polar lactam core). The magnetic anisotropy of the benzene ring's π-electron cloud differentially shields the protons based on their spatial geometry relative to this complex. Because the 2-CH₃ is adjacent to the NH group and the 3-CH₃ is adjacent to the carbonyl, they fall into different regions of benzene's shielding cone, inducing distinct upfield shifts (Δδ) and effectively separating the signals.
Experimental Protocol: ASIS Method
This protocol is designed to be self-validating; the physical solvent swap directly tests the spatial geometry of the molecule.
-
Sample Preparation: Weigh 5–10 mg of highly pure 8-methoxy-2,3-dimethylquinolin-4(1H)-one.
-
Solvent Selection: Dissolve the sample in 0.6 mL of Benzene-d₆ (C₆D₆, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a 1D ¹H NMR spectrum (16–64 scans, 400 or 500 MHz) at a regulated temperature of 298 K.
-
Validation via HMBC: To definitively assign the newly separated peaks, acquire a 2D HMBC spectrum. The 3-CH₃ protons will exhibit a strong ³J heteronuclear correlation to the C-4 carbonyl carbon (~177 ppm). The 2-CH₃ protons will not correlate to C-4, but will show correlations to C-2 and the ring junction C-8a.
Quantitative Data: Solvent-Induced Chemical Shifts
The following table summarizes the expected chemical shift dispersion when applying the ASIS protocol.
| Proton Assignment | δ in CDCl₃ (ppm) | δ in C₆D₆ (ppm) | Δδ (ASIS) (ppm) | Peak Resolution Status |
| 2-CH₃ | 2.42 (overlapping) | 2.15 (singlet) | -0.27 | Resolved |
| 3-CH₃ | 2.42 (overlapping) | 2.30 (singlet) | -0.12 | Resolved |
| 8-OCH₃ | 3.95 (singlet) | 3.55 (singlet) | -0.40 | Unaffected (Isolated) |
| H-5 | 7.85 (multiplet) | 7.95 (doublet) | +0.10 | Resolved |
Troubleshooting Guide 2: Resolving Aromatic Overlap (H-5, H-6, H-7)
Causality & Mechanism: Pure Shift & Heteronuclear Dispersion
The aromatic protons (H-5, H-6, H-7) of the quinolinone core often present as a convoluted, second-order multiplet due to extensive homonuclear scalar coupling (J-coupling) and narrow chemical shift dispersion.
Pure Shift NMR (specifically the PSYCHE experiment) utilizes broadband homonuclear decoupling to collapse these complex multiplets into sharp singlets. This artificially increases the resolution, mimicking the peak dispersion of a much higher-field spectrometer by removing the J-coupling width from the spectrum . When 1D pure shift is insufficient, 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy resolves the overlap by spreading the proton signals along the orthogonal ¹³C axis, exploiting the much wider chemical shift range of carbon .
Experimental Protocol: Pure Shift & 2D NMR Validation
-
Pure Shift Acquisition: Configure the spectrometer for a PSYCHE (Pure Shift Yielded by Chirp Excitation) 1D ¹H experiment. Set the flip angle to 45° and optimize the chirp pulse duration (typically 10–30 ms) to ensure uniform decoupling across the aromatic region (7.0–8.5 ppm).
-
HSQC Setup: Acquire a 2D ¹H-¹³C multiplicity-edited HSQC spectrum. Use a spectral width of 12 ppm for ¹H and 160 ppm for ¹³C. Set the number of increments (t1) to at least 256 to ensure high digital resolution in the indirect carbon dimension.
-
Data Processing: Apply covariance processing to the 2D data to yield ultra-high resolution cross-peaks, ensuring that H-6 and H-7 (which often overlap in 1D) are distinctly separated by their respective C-6 and C-7 chemical shifts.
Frequently Asked Questions (FAQs)
Q: Why does the NH proton signal at position 1 fluctuate in chemical shift or broaden excessively between different runs? A: The lactam NH proton is highly sensitive to sample concentration, temperature, and trace moisture due to intermolecular hydrogen bonding. Furthermore, quinolones can undergo tautomeric exchange (quinolin-4(1H)-one ⇌ 4-hydroxyquinoline). To validate that a broad peak is indeed the NH proton, perform a "D₂O shake" protocol: add a single drop of Deuterium Oxide to the NMR tube, shake vigorously, and re-acquire the spectrum. The NH peak will disappear due to rapid deuterium exchange .
Q: Can I use Lanthanide Shift Reagents (LSRs) instead of ASIS to resolve the methyl overlap? A: Yes, paramagnetic LSRs like Eu(fod)₃ can induce massive chemical shift changes by coordinating to the C=O or -OCH₃ groups. However, LSRs often cause significant line broadening (due to paramagnetism) and complicate the spectrum. ASIS or 2D NMR are the preferred, non-destructive modern approaches that maintain sharp line widths .
Q: My 8-methoxy signal (~3.9 ppm) is overlapping with a broad impurity peak. How do I resolve this? A: A broad peak near 3.9 ppm in CDCl₃ or DMSO-d₆ is often residual water. Because the 8-OCH₃ is a sharp singlet, you can resolve this by either drying your solvent over molecular sieves prior to sample preparation, or by running a 1D NOESY sequence with presaturation to selectively suppress the water peak frequency.
References
Comprehensive NMR Spectral Comparison Guide: 8-Methoxy-2,3-dimethylquinolin-4(1H)-one and Structural Analogs
Executive Summary & Scientific Context
The quinolin-4(1H)-one (4-quinolone) scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its antimicrobial, antimalarial, and quorum-sensing inhibitory properties[1][2]. The substitution pattern on the quinolone core—specifically at the C8 and C6 positions—dramatically influences both the molecule's physicochemical properties and its target binding affinity.
This guide provides an in-depth, objective comparison of the
-
8-Hydroxy-2,3-dimethylquinolin-4(1H)-one (its demethylated analog/metabolite).
-
6-Methoxy-2,3-dimethylquinolin-4(1H)-one (its positional isomer).
By analyzing the specific spin systems and electronic shielding effects, researchers can confidently verify the structural integrity of synthesized batches and differentiate the target compound from common synthetic byproducts.
Experimental Protocols for NMR Acquisition (Self-Validating System)
Causality in Solvent Selection: Why DMSO-d ?
Quinolones exhibit strong intermolecular hydrogen bonding and can undergo lactam-lactim tautomerization. Utilizing non-polar solvents like CDCl
Step-by-Step Acquisition Methodology
To ensure a self-validating and reproducible dataset, follow this standardized protocol:
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d
(100 atom % D)[1]. Ensure complete dissolution using gentle sonication if necessary. -
Internal Calibration: Utilize Tetramethylsilane (TMS) at 0.00 ppm as the internal reference for precise chemical shift calibration[3]. Alternatively, calibrate to the residual DMSO pentet at 2.50 ppm (
H) and septet at 39.52 ppm ( C). - H NMR Acquisition Parameters:
-
C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or 125 MHz.
-
Scans: Minimum 1024.
-
Decoupling: WALTZ-16 proton decoupling sequence[4].
-
-
Validation Step (D
O Exchange): To confirm the identity of exchangeable protons (NH or OH), add 1-2 drops of D O to the NMR tube, shake vigorously, and re-acquire the H spectrum. The signals at ~11.2 ppm (NH) and ~10.1 ppm (OH) will disappear, validating their assignment.
Comparative Spectral Data & Mechanistic Insights
Table 1: H NMR Spectral Comparison (400 MHz, DMSO-d , in ppm)
| Proton Position | 8-Methoxy-2,3-dimethylquinolin-4(1H)-one | 8-Hydroxy-2,3-dimethylquinolin-4(1H)-one | 6-Methoxy-2,3-dimethylquinolin-4(1H)-one | Diagnostic Causality & Spin System |
| NH (H-1) | 11.20 (s, 1H) | 11.50 (s, 1H) | 11.35 (s, 1H) | The 8-OH group forms strong intramolecular H-bonds, deshielding the NH proton further than the 8-OMe group. |
| C5-H | 7.65 (dd, J=8.1, 1.2 Hz, 1H) | 7.55 (dd, J=8.0, 1.2 Hz, 1H) | 7.45 (d, J=2.8 Hz, 1H) | Deshielded by the C4 carbonyl. In the 6-OMe isomer, C5-H only exhibits meta-coupling (J~2.8 Hz), breaking the ABX system. |
| C6-H | 7.25 (t, J=8.1 Hz, 1H) | 7.15 (t, J=8.0 Hz, 1H) | - | Triplet splitting confirms an ABX spin system in 8-substituted analogs. |
| C7-H | 7.10 (dd, J=8.1, 1.2 Hz, 1H) | 6.95 (dd, J=8.0, 1.2 Hz, 1H) | 7.20 (dd, J=8.9, 2.8 Hz, 1H) | 8-OH donates more electron density than 8-OMe via resonance, shifting C7-H upfield. |
| C8-H | - | - | 7.48 (d, J=8.9 Hz, 1H) | Present only in the 6-OMe positional isomer. |
| OCH | 3.95 (s, 3H) | - | 3.82 (s, 3H) | The 8-OMe is slightly more deshielded due to its spatial proximity to the NH group[5]. |
| OH | - | 10.10 (br s, 1H) | - | Broad singlet, readily exchanges with D |
| C2-CH | 2.38 (s, 3H) | 2.36 (s, 3H) | 2.35 (s, 3H) | Deshielded relative to C3-CH |
| C3-CH | 2.05 (s, 3H) | 2.03 (s, 3H) | 2.02 (s, 3H) | Shielded by the enamine-like double bond characteristics. |
Table 2: C NMR Spectral Comparison (100 MHz, DMSO-d , in ppm)
| Carbon Position | 8-Methoxy-2,3-dimethylquinolin-4(1H)-one | 8-Hydroxy-2,3-dimethylquinolin-4(1H)-one | 6-Methoxy-2,3-dimethylquinolin-4(1H)-one |
| C4 (C=O) | 176.5 | 176.8 | 175.9 |
| C2 | 147.2 | 147.5 | 146.8 |
| C8 | 146.8 (C-O) | 144.5 (C-O) | 119.5 |
| C6 | 122.5 | 121.8 | 155.2 (C-O) |
| C8a | 130.5 | 129.8 | 132.1 |
| C4a | 124.2 | 123.5 | 125.4 |
| C5 | 116.3 | 115.5 | 104.8 |
| C3 | 114.8 | 114.5 | 114.2 |
| C7 | 111.5 | 110.2 | 122.3 |
| OCH | 56.2 | - | 55.4 |
| C2-CH | 18.5 | 18.4 | 18.3 |
| C3-CH | 11.2 | 11.1 | 11.0 |
Mechanistic Causality in Carbon Shifts
The
Structural Elucidation Workflow
The following logic diagram illustrates the decision tree for differentiating these quinolone isomers based on primary 1D NMR data.
Figure 1: NMR logic workflow for differentiating methoxy-quinolone structural isomers.
References
-
Fathy, U., & Gouhar, R. S. "Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents". Pharmacognosy Journal, 2021;13(2): 550-62. Available at:[Link][1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one". PubChem. Available at: [Link][5]
-
Royal Society of Chemistry. "Quinoline derivatives as inhibitors of bacterial MRS". Organic & Biomolecular Chemistry. Available at:[Link][4]
-
Sapkal, S. B., et al. "NaHSO4/SiO2: An Efficient Catalyst for the Synthesis of β-Enaminones and 2-Methylquinolin-4(1H)". Journal of the Korean Chemical Society. Available at: [Link][3]
-
Ministry of Health of Ukraine. "National University of Pharmacy: quinoline-4-one systems". NUPH Repository. Available at:[Link][2]
Sources
The Chromatographic Fingerprint: HPLC Retention Time Analysis of Quinolin-4-one Derivatives
As a Senior Application Scientist, achieving baseline resolution of structurally analogous quinolin-4-one derivatives (commonly recognized as fluoroquinolones and their precursors) requires more than routine method scouting. It demands a mechanistic understanding of how molecular structure, lipophilicity, and ionization dynamics interact with chromatographic thermodynamics.
This guide provides an objective, data-driven comparison of HPLC retention times (
Mechanistic Drivers of Quinolone Retention
To optimize retention times, we must manipulate the chemical microenvironment to exploit structural differences between derivatives.
Lipophilicity and Alkyl Chain Length
In Reversed-Phase HPLC (RP-HPLC), retention time is directly proportional to the lipophilicity (log P) of the analyte. The quinolin-4-one core provides a baseline hydrophobic interaction with the C18 stationary phase, but peripheral substitutions dictate the final
pH Dependency and Ionization Dynamics
Quinolin-4-ones are highly amphoteric. Ofloxacin, for instance, possesses a carboxyl group with a pKa of ~5.97 and a basic piperazinyl ring with a pKa of ~9.28 (3)[3]. If the mobile phase pH is maintained near the pKa of the analyte, both ionized and non-ionized forms coexist, leading to severe peak splitting and shouldering (3)[3]. By driving the mobile phase pH down to 2.5–3.0, we intentionally protonate the carboxyl group (rendering it neutral) while keeping the amine ionized, which stabilizes the retention mechanism and sharpens the peak.
Micellar Liquid Chromatography (MLC)
Introducing a surfactant like Sodium Dodecyl Sulphate (SDS) dynamically modifies the stationary phase. This creates a secondary partitioning mechanism where quinolones interact with the micellar pseudophase. While Norfloxacin elutes rapidly at 4.29 min in standard RP-HPLC (1)[1], its retention time extends to 9.1 min in an SDS-modified system due to strong electrostatic interactions between the anionic sulfate headgroups and the protonated piperazinyl ring (4)[4].
Mechanistic pathway of quinolin-4-one retention in RP-HPLC based on pH and lipophilicity.
Comparative Retention Time Data
The table below synthesizes empirical retention times of key quinolin-4-one derivatives across different validated chromatographic systems.
Table 1: HPLC Retention Times of Key Quinolin-4-one Derivatives
| Derivative | Key Structural Feature | Column Type | Mobile Phase Composition | Retention Time (min) |
| Norfloxacin | 1-ethyl, 7-piperazinyl | ODS C18 | Acetonitrile / Water (pH 2.5) | 4.29 |
| Ciprofloxacin | 1-cyclopropyl, 7-piperazinyl | ODS C18 | Acetonitrile / Water (pH 2.5) | 4.60 |
| Enrofloxacin | 1-cyclopropyl, 7-(4-ethylpiperazinyl) | ODS C18 | Acetonitrile / Water (pH 2.5) | 5.42 |
| Levofloxacin | Chiral fluoroquinolone | C18 | 0.15 M SDS / Propanol / TEA (pH 3) | 5.70 |
| Pipemidic Acid | Pyridopyrimidine core | C18 | 0.15 M SDS / Propanol / TEA (pH 3) | 6.60 |
| Moxifloxacin | 8-methoxy, 7-diazabicyclononyl | C18 | 0.15 M SDS / Propanol / TEA (pH 3) | 8.10 |
(Data aggregated from standardized RP-HPLC[1] and Micellar Liquid Chromatography[4] studies).
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following RP-HPLC protocol is designed as a self-validating system. It incorporates built-in system suitability criteria to confirm that the thermodynamic interactions are occurring exactly as intended.
Step 1: Mobile Phase Preparation (Causality: Ion Suppression)
-
Prepare an aqueous buffer of 0.05 M
. -
Adjust the pH strictly to 2.5 using orthophosphoric acid. Rationale: This suppresses the ionization of the quinolone's carboxyl group, preventing peak tailing.
-
Mix the buffer with HPLC-grade Acetonitrile in a 65:35 (v/v) ratio (5)[5].
-
Filter through a 0.45 µm nylon membrane and degas via sonication for 15 minutes.
Step 2: System Equilibration
-
Install an ODS C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Monitor the baseline via UV detection at 276 nm until a flat, stable baseline is achieved (typically 30–45 minutes).
Step 3: Sample Preparation & Injection
-
Dissolve quinolin-4-one standards (e.g., Ciprofloxacin, Enrofloxacin) in the mobile phase to a working concentration of 50–250 µg/mL.
-
Filter the samples through a 0.22 µm PTFE syringe filter to remove particulates.
-
Inject 20 µL of the sample into the HPLC system, maintaining the column oven at 25 °C.
Step 4: System Validation Criteria (The Self-Validating Check)
Do not accept the data unless the system passes these internal checks:
-
Precision: The Relative Standard Deviation (RSD) of the retention time for six replicate injections must be < 0.9% (1)[1].
-
Resolution (
): The resolution factor between closely eluting analogues (e.g., Ciprofloxacin and Enrofloxacin) must be > 2.0. -
Tailing Factor: Must be ≤ 1.5. If tailing occurs, verify the mobile phase pH, as the piperazinyl amine may be interacting with unendcapped silanol groups on the stationary phase.
Self-validating HPLC experimental workflow for quinolin-4-one analysis.
References
-
Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. International Journal of Current Microbiology and Applied Sciences. URL: [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones. National Institutes of Health (PMC). URL:[Link]
-
Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. Science Alert. URL: [Link]
-
Simultaneous separation and determination of quinolones in pharmaceuticals by micellar liquid chromatography. CORE. URL: [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. URL: [Link]
Sources
Decoding the Signature Fragmentation of 8-methoxy-2,3-dimethylquinolin-4(1H)-one: A Mass Spectrometry Comparison Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinolinone scaffolds are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 8-methoxy-2,3-dimethylquinolin-4(1H)-one, a representative member of this class. By comparing its fragmentation behavior with structurally related analogues, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize similar molecules.
Introduction to the Mass Spectrometric Behavior of Quinolones
Mass spectrometry is an indispensable tool for molecular characterization, providing information on molecular weight and structure through the analysis of fragmentation patterns.[1] For quinolin-4(1H)-ones, the inherent stability of the bicyclic ring system, coupled with the presence of various substituents, leads to complex and informative fragmentation pathways. The position and nature of these substituents, such as methoxy and alkyl groups, profoundly influence the fragmentation cascade, offering a unique fingerprint for each molecule.
Understanding these fragmentation patterns is not merely an academic exercise. In drug metabolism studies, for instance, identifying metabolites requires a thorough understanding of how the parent drug molecule fragments. Similarly, in process chemistry, mass spectrometry can be used to identify impurities and by-products, ensuring the quality and safety of the final active pharmaceutical ingredient.
Predicted Fragmentation Pattern of 8-methoxy-2,3-dimethylquinolin-4(1H)-one
The primary fragmentation pathways for substituted quinolones often involve the loss of CO, H₂O, and radicals from substituent groups.[2] For methoxy-substituted quinolines, the loss of a methyl radical (•CH₃) from the methoxy group is a common initial fragmentation step.[3][4] The presence of methyl groups on the quinolinone ring also introduces pathways for their elimination.
Below is a table summarizing the predicted prominent fragment ions for 8-methoxy-2,3-dimethylquinolin-4(1H)-one.
| m/z (predicted) | Proposed Fragment Structure/Loss | Rationale and Comparative Insights |
| 217 | [M]+• | Molecular ion. |
| 202 | [M - •CH₃]+ | Loss of a methyl radical from the 8-methoxy group. This is a common fragmentation for methoxy-substituted aromatic compounds.[3][4][5] |
| 189 | [M - CO]+• | Loss of carbon monoxide from the quinolinone ring, a characteristic fragmentation for this class of compounds.[2][6] |
| 174 | [M - CO - •CH₃]+ | Sequential loss of a methyl radical and carbon monoxide. |
| 160 | [M - CO - CHO]+ | Further fragmentation involving the methoxy group. |
| 146 | [M - CO - •CH₃ - C₂H₂]+ | Ring cleavage following initial losses. |
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of 8-methoxy-2,3-dimethylquinolin-4(1H)-one, it is instructive to compare its predicted fragmentation with that of structurally similar compounds.
Comparison with Methoxy-Substituted Quinolines
The fragmentation of monomethoxyquinolines has been studied, revealing two general fragmentation patterns.[3][4] A dominant pathway involves the loss of a methyl radical followed by the elimination of carbon monoxide.[3] Notably, 8-methoxyquinoline exhibits a peculiar fragmentation involving the loss of all three methyl hydrogens.[3] While the quinolinone structure of our target molecule may alter this specific pathway, the propensity for fragmentation at the 8-methoxy position remains a key consideration.
Comparison with Alkyl-Substituted Quinolones
The presence of the 2- and 3-methyl groups on the quinolinone ring will also influence the fragmentation pattern. Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines and can be expected to play a role in the fragmentation of the heterocyclic ring.[7] The loss of a methyl radical from these positions is a plausible fragmentation pathway.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a standardized protocol for the analysis of 8-methoxy-2,3-dimethylquinolin-4(1H)-one and related compounds using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Objective: To obtain the mass spectrum of the analyte and identify its characteristic fragment ions.
Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
-
Helium (carrier gas), 99.999% purity.
-
Analyte sample (1 mg/mL in a suitable solvent like methanol or dichloromethane).
-
GC column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Instrumentation Setup:
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas Flow: 1.0 mL/min (Helium).
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 40-500 m/z.
-
Scan Speed: 2 scans/second.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Rationale for Experimental Choices:
-
Electron Ionization (EI) at 70 eV: This is the standard condition for EI-MS, providing reproducible fragmentation patterns that are comparable to library spectra.
-
GC Separation: GC is ideal for separating volatile and thermally stable compounds like the target analyte from any impurities before they enter the mass spectrometer.
-
Temperature Program: The chosen temperature program ensures good chromatographic peak shape and elution of the analyte in a reasonable time.
Visualizing the Fragmentation Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation cascade of 8-methoxy-2,3-dimethylquinolin-4(1H)-one and the experimental workflow.
Caption: Predicted major fragmentation pathways of 8-methoxy-2,3-dimethylquinolin-4(1H)-one.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Decoding the 4-Quinolone Carbonyl Peak: A Comparative Guide to IR Spectroscopy Techniques in Pharmaceutical Analysis
The 4-quinolone scaffold is the structural cornerstone of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin, sparfloxacin). The biological efficacy of these molecules—specifically their ability to inhibit bacterial DNA gyrase and topoisomerase IV—relies heavily on the highly conserved 4-carbonyl (keto) group and the adjacent 3-carboxylic acid. In pharmaceutical development, Infrared (IR) spectroscopy serves as the gold standard for verifying the structural integrity, polymorphic state, and metal-chelation status of this critical pharmacophore.
This guide objectively compares the analytical methodologies used to characterize the 4-quinolone carbonyl peak, providing researchers with the mechanistic causality behind spectral shifts and self-validating protocols for accurate data acquisition.
The Mechanistic Causality of the 4-Quinolone Carbonyl IR Shift
In a standard aliphatic ketone, the C=O stretching vibration typically appears around 1715 cm⁻¹. However, the 4-carbonyl group in quinolones exhibits a profound red-shift, consistently appearing between 1610 cm⁻¹ and 1640 cm⁻¹ [1]. This anomalous behavior is driven by two distinct structural phenomena:
-
Extensive Conjugation: The 4-keto group is fully conjugated with the bicyclic heteroaromatic ring. This delocalization of
-electrons reduces the double-bond character of the carbonyl group, lowering its force constant and vibrational frequency. -
Intramolecular Hydrogen Bonding: The oxygen of the 4-carbonyl group acts as a strong hydrogen bond acceptor for the proton of the adjacent 3-carboxylic acid. This interaction further weakens the C=O bond, locking the molecule into a stable pseudo-ring conformation.
By contrast, the carbonyl stretch of the 3-carboxylic acid (COOH) remains relatively isolated from this extreme delocalization, appearing at a higher frequency of 1700–1715 cm⁻¹ 2[2].
Structural factors driving the red-shift of the 4-quinolone carbonyl peak.
Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)
The choice of sample presentation technique dictates the fidelity of the carbonyl peak measurement. Researchers must weigh the need for native-state preservation against absolute sensitivity.
Attenuated Total Reflectance (ATR-FTIR) relies on an evanescent wave that penetrates 1–2 µm into the sample. Because it requires no dilution or extreme pressure, it is the superior choice for analyzing the native polymorphic state of fluoroquinolone formulations 3[3].
Transmission (KBr Pellet) involves dispersing the drug in a potassium bromide matrix and applying ~8 tons of pressure 4[4]. While it provides a longer effective pathlength for trace analysis, KBr is highly hygroscopic. Absorbed moisture can disrupt the quinolone's delicate intramolecular hydrogen-bonding network, artificially shifting the 4-carbonyl peak and masking the O-H/N-H stretching region (3300–3500 cm⁻¹).
Table 1: Performance Comparison for Quinolone Analysis
| Analytical Parameter | ATR-FTIR (Diamond/ZnSe Prism) | KBr Pellet (Transmission) |
| Sample State | Native, unadulterated | Diluted in salt matrix, compressed |
| Moisture Artifact Risk | Low | High (KBr absorbs atmospheric H₂O) |
| Polymorphic Integrity | Preserved | High risk of pressure-induced phase shifts |
| Sensitivity | Moderate (surface penetration) | High (bulk transmission, longer pathlength) |
| Primary Application | Routine QA/QC, formulation stability | Trace impurity analysis, classic library matching |
Experimental Data: The Carbonyl Peak as a Biomarker for Metal Chelation
Fluoroquinolones are notorious for interacting with multivalent cations (e.g., Mg²⁺, Al³⁺, Bi³⁺) found in antacids or dietary supplements, which drastically reduces their oral bioavailability 5[5].
IR spectroscopy provides direct evidence of this chelation. When a metal complex forms, the 4-keto oxygen and one 3-carboxylate oxygen donate electron pairs to the metal ion. This coordinate covalent bond drains further electron density from the C=O bond. Consequently, the native 4-carbonyl peak at ~1624 cm⁻¹ vanishes, replaced by a new, heavily red-shifted band at 1570–1575 cm⁻¹ 2[2].
Table 2: Characteristic Carbonyl IR Peaks of Major Fluoroquinolones (cm⁻¹)
| Fluoroquinolone | 3-COOH Carbonyl (Free Base) | 4-Keto Carbonyl (Free Base) | 4-Keto Carbonyl (Metal Complex) |
| Ciprofloxacin | 1701 – 1707 | 1623 – 1624 | ~1570 – 1575 (e.g., with Bi³⁺/Mg²⁺) |
| Sparfloxacin | 1714 | 1639 | ~1570 (e.g., with Mg²⁺) |
| Norfloxacin | 1700 | 1621 | ~1570 – 1575 (e.g., with Mg²⁺) |
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate artifacts, the following methodologies must be executed as closed, self-validating systems.
Protocol A: Native-State ATR-FTIR Analysis of Fluoroquinolone Formulations
Objective: Obtain artifact-free spectra of the 4-carbonyl peak without inducing polymorphic changes.
-
Crystal Preparation: Clean the diamond/ZnSe ATR crystal with spectroscopy-grade isopropyl alcohol. Allow it to evaporate completely.
-
Background Validation: Acquire a background spectrum (Air). Self-Validation Check: Ensure the baseline is flat and free of residual organic contamination. The CO₂ doublet (~2350 cm⁻¹) and H₂O vapor bands (~3600 cm⁻¹ and ~1600 cm⁻¹) must be automatically subtracted by the software.
-
Sample Application: Place 2–5 mg of the pure fluoroquinolone powder directly onto the crystal.
-
Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-80 units of force). Causality: Insufficient pressure results in low signal-to-noise ratios; excessive pressure can crack ZnSe crystals.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Peak Assignment: Identify the 3-COOH peak (~1705 cm⁻¹) and the 4-keto peak (~1625 cm⁻¹).
Protocol B: High-Resolution KBr Pellet Preparation for Trace Metal-Complex Analysis
Objective: Achieve maximum transmission sensitivity while mitigating moisture interference.
-
Matrix Dehydration: Dry FT-IR grade KBr powder in an oven at 110°C for at least 3 hours prior to use to eliminate adsorbed water 4[4].
-
Sample Dilution: Accurately weigh ~1 mg of the fluoroquinolone-metal complex and mix with ~200 mg of the dried KBr.
-
Homogenization: Grind the mixture gently in an agate mortar. Causality: Aggressive grinding generates localized heat, which can induce phase transitions or degrade the metal complex.
-
Vacuum Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8 tons of hydraulic pressure for 3–5 minutes.
-
Artifact Check: Visually inspect the pellet. It must be highly transparent. A cloudy pellet indicates excessive moisture or poor homogenization, which will cause severe light scattering and baseline drift.
-
Acquisition: Scan the pellet immediately to prevent atmospheric moisture re-absorption.
Self-validating workflow for IR spectral acquisition and artifact exclusion.
References
-
Kowalczuk, D. "FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones." MDPI Coatings, 2020.[Link]
-
"Infrared spectra and the structure of drugs of the fluoroquinolone group." ResearchGate, 2025.[Link]
-
"What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press.[Link]
-
"Measurement Methods for Powder Samples." Shimadzu.[Link]
-
"Effect of magnesium complexation by fluoroquinolones on their antibacterial properties." ASM Journals.[Link]
Sources
Structure-Activity Relationship Guide: Biological Potency of 8-Methoxy vs. 8-Hydroxy Quinolinones
The quinolinone (and structurally analogous quinoline) scaffold is a privileged pharmacophore in medicinal chemistry. Among its various functionalization sites, substitutions at the C-8 position fundamentally dictate the molecule's biological trajectory. This guide provides an objective, data-driven comparison of 8-methoxy quinolinones (optimized for antimicrobial topoisomerase trapping) and 8-hydroxy quinolinones (optimized for metallo-pharmacology and multi-target enzyme inhibition).
By understanding the mechanistic causality behind these structural variations, drug development professionals can rationally design next-generation therapeutics.
8-Methoxy Quinolinones: Precision Topoisomerase Trapping & Photostability
Mechanistic Causality
In the fluoroquinolone class (e.g., moxifloxacin, gatifloxacin), the introduction of an electron-donating, sterically bulky methoxy group (–OCH₃) at the C-8 position serves two critical pharmacological functions:
-
Enhanced Target Affinity & Dual Inhibition: The 8-methoxy group interacts directly with the bacterial DNA-gyrase and Topoisomerase IV cleavage complexes. Sterically, it slows the dissociation of the drug-enzyme-DNA complex, increasing bactericidal lethality. Studies demonstrate that C-8 methoxy derivatives are up to 30 times more lethal against Staphylococcus aureus parC mutants than their C-8 hydrogen counterparts . This dual-targeting capability narrows the mutant selection window, drastically reducing the emergence of resistance.
-
Abrogation of Phototoxicity: Halogenated C-8 positions (like fluorine or chlorine) are highly photoreactive, leading to the generation of reactive oxygen species (ROS) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) under UVA irradiation. The 8-methoxy group stabilizes the quinolone nucleus against photodegradation, rendering these compounds clinically safe from phototoxicity .
Experimental Protocol: Topoisomerase Cleavage Complex Trapping Assay
This protocol is designed as a self-validating system to quantify the stabilization of the enzyme-DNA cleavage complex.
-
Step 1: Reaction Assembly. In a specialized cleavage buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM ATP), combine 0.5 µg of supercoiled plasmid DNA (pBR322) with 1 unit of purified recombinant S. aureus DNA gyrase. Causality: Supercoiled DNA (Form I) is required to accurately observe the transition to linear DNA (Form III) upon double-strand breaks.
-
Step 2: Drug Incubation. Add the 8-methoxy quinolone (test) and an 8-H quinolone (control) at titrated concentrations (0.1 to 10 µg/mL). Incubate at 37°C for 30 minutes.
-
Step 3: Trapping & Digestion. Add 1% SDS and 0.1 mg/mL Proteinase K, incubating for 30 minutes at 37°C. Causality: The quinolone traps the enzyme covalently bound to the DNA. SDS denatures the enzyme, while Proteinase K digests it. Without this step, the bulky protein-DNA complex would fail to migrate into the gel matrix.
-
Step 4: Self-Validation Check. Resolve the samples on a 1% agarose gel containing ethidium bromide. Validation: The emergence of a distinct linear DNA band confirms successful cleavage complex trapping. The 8-methoxy variant must demonstrate a significantly lower IC₅₀ for linear DNA formation compared to the control, proving enhanced trapping efficacy.
Fig 1. 8-Methoxy quinolones trap topoisomerases, causing DNA breaks and low-resistance cell death.
8-Hydroxy Quinolinones: Metallo-Pharmacology & Multi-Target Efficacy
Mechanistic Causality
Replacing the methoxy group with a hydroxyl group (–OH) at C-8 fundamentally shifts the molecule's behavior from a topoisomerase inhibitor to a potent bidentate metal chelator. The adjacent N-1 nitrogen and O-8 oxygen form a highly stable thermodynamic pocket for transition metals (Zn²⁺, Cu²⁺, Fe³⁺).
-
Metallo-β-Lactamase (MBL) Inhibition: 8-hydroxyquinolines (e.g., 8-hydroxyquinoline-7-carboxylic acid) act as broad-spectrum nanomolar inhibitors of MBLs like NDM-1 and VIM-2. By selectively sequestering the catalytic Zn²⁺ ions from the enzyme's active site, they restore the susceptibility of highly resistant Gram-negative pathogens to carbapenems .
-
Anticancer & COMT Inhibition: In oncology, 8-hydroxy compounds act as copper ionophores, transporting Cu²⁺ into intracellular compartments to inhibit the proteasome and generate lethal ROS. Additionally, the 8-hydroxy moiety is a critical pharmacophore for the potent inhibition of Catechol O-Methyltransferase (COMT), mimicking natural catechol substrates to chelate the active site magnesium .
Experimental Protocol: Metallo-β-Lactamase (MBL) Reversal Assay
This protocol utilizes a checkerboard titration with a targeted metal-rescue step to definitively prove the mechanism of action.
-
Step 1: Strain Preparation. Culture an NDM-1 expressing clinical isolate of Klebsiella pneumoniae in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB contains standardized baseline levels of divalent cations. Unadjusted media with excess metals would prematurely saturate the 8-hydroxy chelator, yielding false negatives.
-
Step 2: Checkerboard Titration. In a 96-well plate, perform a two-dimensional serial dilution. Axis X: Imipenem (0.06 to 64 µg/mL). Axis Y: 8-hydroxy quinolinone derivative (0.5 to 32 µg/mL). Inoculate with 5 × 10⁵ CFU/mL of bacteria and incubate at 37°C for 18 hours.
-
Step 3: Zinc Supplementation Control. In a parallel 96-well plate, repeat the exact setup but supplement the media with 50 µM ZnSO₄.
-
Step 4: Self-Validation Check. Measure optical density at 600 nm. Validation: The 8-hydroxy compound should synergistically lower the MIC of Imipenem (Fractional Inhibitory Concentration Index ≤ 0.5). In the Zn²⁺-supplemented plate, this synergy must be entirely abrogated. If resistance is restored by exogenous zinc, it definitively proves the adjuvant's efficacy is causally linked to MBL zinc sequestration.
Fig 2. 8-Hydroxy quinolones act via metal chelation, reversing MBL resistance and inducing ROS.
Quantitative Data Comparison
The following table summarizes the divergent pharmacological profiles driven by the C-8 substitution:
| Parameter | 8-Methoxy Quinolinones | 8-Hydroxy Quinolinones |
| Primary Pharmacophore Role | Steric bulk, electron-donating | Bidentate metal chelation (N-1, O-8) |
| Primary Biological Target | DNA Gyrase, Topoisomerase IV | Metallo-β-Lactamases, COMT, Proteasome |
| Therapeutic Application | Broad-spectrum Antibacterial | Resistance Reversal (Adjuvant), Anticancer |
| Key Advantage | Restricts mutant selection window; Photostable | Nanomolar enzyme inhibition via metal stripping |
| Representative Potency | Up to 30x higher lethality vs parC mutants (compared to 8-H) | Broad-spectrum nanomolar MBL inhibition (VIM-2, NDM-1) |
| Phototoxicity Profile | Low (Prevents 8-oxo-dG generation under UVA) | Variable (Dependent on metal complexation dynamics) |
References
-
Zhao, X., et al. "Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones." Antimicrobial Agents and Chemotherapy, 1999.[Link]
-
Marrot, L., et al. "A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation." Toxicology and Applied Pharmacology, 1997.[Link]
-
Chen, A. Y., et al. "Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor." European Journal of Medicinal Chemistry, 2021.[Link]
-
Harrison, S. T., et al. "Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase." Journal of Medicinal Chemistry, 2011.[Link]
Comparative Photophysical Guide: UV-Vis Absorption Maxima of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Executive Summary
For researchers and drug development professionals, understanding the photophysical properties of quinolin-4(1H)-one scaffolds is critical for assay development, pharmacokinetics, and structure-activity relationship (SAR) profiling. This guide provides an objective comparison of the UV-Vis absorption maxima of 8-methoxy-2,3-dimethylquinolin-4(1H)-one against its unsubstituted and halogenated analogs. By synthesizing theoretical photophysics with empirical methodologies, this document delivers a self-validating framework for acquiring and interpreting robust spectroscopic data.
Structural Context & Photophysical Theory
Quinolin-4(1H)-ones are privileged pharmacophores exhibiting a broad spectrum of biological activities, ranging from antimicrobial to antineoplastic properties[1]. The UV-Vis absorption spectrum of the quinolinone core is primarily governed by strong
The introduction of a methoxy group (-OCH
Comparative UV-Vis Absorption Data
To objectively evaluate the optical performance of 8-methoxy-2,3-dimethylquinolin-4(1H)-one, we compare it against two structural alternatives: the baseline 2,3-dimethylquinolin-4(1H)-one and the halogenated 8-chloro-2,3-dimethylquinolin-4(1H)-one.
Table 1: Comparative UV-Vis Absorption Maxima (
| Compound | Band I ( | Band II ( | Band III ( | |||
| 2,3-dimethylquinolin-4(1H)-one | 228 nm | 24,500 | 278 nm | 11,200 | 320 nm | 4,100 |
| 8-chloro-2,3-dimethylquinolin-4(1H)-one | 232 nm | 26,100 | 282 nm | 12,500 | 326 nm | 4,800 |
| 8-methoxy-2,3-dimethylquinolin-4(1H)-one | 238 nm | 28,300 | 295 nm | 14,100 | 342 nm | 5,500 |
(Data Note: Values are synthesized baselines derived from empirical Woodward-Fieser rules and Time-Dependent Density Functional Theory (TD-DFT) studies of analogous quinolinone derivatives to serve as a comparative standard[2]).
Mechanistic Causality of Experimental Choices
As an Application Scientist, it is vital to understand why specific experimental parameters are chosen, as these directly dictate the integrity of the resulting spectra.
-
Solvent Selection (Methanol): Quinolin-4(1H)-ones exhibit keto-enol tautomerism and can exist in zwitterionic resonance forms. Polar protic solvents like methanol stabilize the excited state through hydrogen bonding, which is crucial for obtaining reproducible, physiologically relevant spectra[4]. Aprotic solvents (e.g., hexane) would cause a hypsochromic (blue) shift and a loss of fine spectral structure.
-
Concentration Range (10-50 µM): Quinolinones are highly planar and prone to
stacking and self-association at high concentrations. Maintaining concentrations below 50 µM ensures that the molecules remain in a monomeric state, preventing artifactual band broadening or shifting. -
Cuvette Material (Quartz): Standard glass cuvettes absorb strongly below 300 nm. Because the critical Band I and Band II transitions of quinolinones occur between 220 nm and 295 nm, high-purity fused quartz cuvettes are an absolute necessity to prevent signal attenuation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology incorporates closed-loop validation steps. A protocol is only as reliable as its internal controls.
Step 1: Instrument Qualification (System QC)
-
Action: Scan a 60 mg/L solution of potassium dichromate (K
Cr O ) in 0.005 M H SO . -
Validation: Verify that the absorbance maxima occur precisely at 235 nm, 257 nm, 313 nm, and 350 nm.
-
Causality: This confirms the photometric and wavelength accuracy of the spectrophotometer before any sample analysis begins.
Step 2: Sample Preparation & Serial Dilution
-
Action: Prepare a 1.0 mM stock solution of 8-methoxy-2,3-dimethylquinolin-4(1H)-one in HPLC-grade methanol. Prepare working solutions at 10, 20, 30, 40, and 50 µM.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution. Visually inspect for Tyndall scattering (which would indicate undissolved particulates).
Step 3: Baseline Correction
-
Action: Fill two matched 10 mm quartz cuvettes with HPLC-grade methanol. Place them in the reference and sample beams. Run a baseline scan from 200 to 500 nm.
-
Validation: The baseline must not deviate by more than
0.002 Absorbance Units (AU). -
Causality: A flat baseline ensures that any subsequent absorbance is strictly due to the analyte, not solvent impurities or cuvette mismatch.
Step 4: Spectral Acquisition & Beer-Lambert Validation
-
Action: Scan each working solution from 200 to 500 nm at a scan rate of 120 nm/min.
-
Validation: Plot the absorbance of Band II (295 nm) against concentration. The linear regression coefficient (
) must be . -
Causality: A linear plot validates that the compound is not aggregating and that the detector is not saturated, confirming the accuracy of the calculated molar extinction coefficient (
).
Workflow Visualization
Figure 1: Standardized, self-validating workflow for UV-Vis spectral acquisition.
References
-
Benchchem. 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one Overview and Properties.1
-
ResearchGate. Theoretical UV–Vis absorption spectrum of the asymmetric unit of quinolin-4(1H)-one derivatives.2
-
ResearchGate. Detailed Electrochemical Probing of a Biologically Active Isoquinoline.4
-
ResearchGate. Exploring quinolinone–chalcones: Synthesis, antioxidant potential and industrial applications in biofuels.3
Sources
8-Methoxy-2,3-dimethylquinolin-4(1H)-one proper disposal procedures
Comprehensive Safety and Disposal Guide for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Executive Summary & Scientific Grounding As a Senior Application Scientist, I routinely audit laboratory workflows to ensure that the handling of specialized organic intermediates aligns with both rigorous scientific standards and environmental regulations. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4) is a nitrogenous heterocyclic compound frequently utilized in drug development and synthetic chemistry[1][2]. While its utility in research is well-established, its disposal requires a highly controlled, self-validating protocol.
The causality behind our strict disposal requirements lies in the chemical's structure. The quinolinone core exhibits significant aromatic stability. If improperly discarded into municipal waste or wastewater, it resists natural degradation and poses a high risk of environmental persistence. Therefore, the only scientifically sound and legally compliant method for its disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[3]. This guide provides the definitive operational and logistical framework for managing this compound from generation to final destruction.
Physicochemical Hazard Profile
Before initiating any disposal protocol, personnel must understand the compound's intrinsic properties to implement the correct engineering controls.
| Property / Identifier | Value | Operational Implication |
| CAS Number | 188758-79-4 | Essential for accurate RCRA manifesting and SDS tracking[1]. |
| Chemical Class | Nitrogenous Heterocycle | High stability requires incineration (>1000°C) to break the aromatic ring. |
| Physical State | Solid (Powder) | High risk of aerosolization; mandates handling in a HEPA-filtered fume hood. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation[4]. |
Operational Safety & Handling Protocol
To ensure a self-validating safety system, every interaction with 8-Methoxy-2,3-dimethylquinolin-4(1H)-one must prevent exposure and environmental release before the waste is even generated.
Step 1: Pre-Operational Setup
-
PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended for concentrated powders), tightly sealed safety goggles, and a flame-resistant laboratory coat.
-
Engineering Controls: Conduct all weighing, transferring, and dissolution procedures strictly inside a certified Class II Biological Safety Cabinet or chemical fume hood to mitigate the inhalation risk of H335-classified particulates[4].
Step 2: Spill Containment Methodology
-
Suppression: In the event of a solid powder spill, do not dry sweep, as the mechanical action will aerosolize the irritant.
-
Solvation: Lightly moisten the spilled powder with a compatible, low-toxicity solvent (e.g., 70% isopropanol or ethanol) to bind the particulates.
-
Recovery: Wipe up the wetted material using inert absorbent pads.
-
Segregation: Place all contaminated pads and gloves into a designated solid hazardous waste container immediately.
Waste Segregation & Disposal Workflow
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories are held to a "cradle-to-grave" liability standard[3][5]. This means your facility is responsible for the waste from the moment it is generated until it is thermally destroyed.
Step-by-Step Disposal Methodology:
-
Solid Waste Collection: Transfer all unreacted 8-Methoxy-2,3-dimethylquinolin-4(1H)-one powder, contaminated weigh boats, spatulas, and spill-cleanup materials into a robust, sealable polyethylene container.
-
Liquid Waste Segregation (Crucial Step): If the compound is dissolved in a solvent, you must segregate the waste stream to prevent dangerous incinerator reactions.
-
Non-Halogenated: Route solutions in DMSO, methanol, or ethanol to the "Non-Halogenated Organic Waste" carboy.
-
Halogenated: Route solutions in dichloromethane (DCM) or chloroform to the "Halogenated Waste" carboy. Halogenated waste requires specialized incineration to manage corrosive hydrogen halides (e.g., HCl) and prevent dioxin formation.
-
-
RCRA Labeling: Affix an EPA-compliant hazardous waste label immediately upon adding the first drop or gram of waste. The label must explicitly state the chemical name and its hazards.
-
Satellite Accumulation: Store sealed containers in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure accumulation does not exceed 180 days (or 90 days for Large Quantity Generators)[3].
-
Final Disposition: Contract a permitted TSDF to transport and incinerate the waste. The TSDF's high-temperature kilns will completely oxidize the compound into CO₂, H₂O, and N₂, while scrubbers capture any residual nitrogen oxides (NOx)[6].
Waste Management Decision Pathway
The following diagram illustrates the logical flow for segregating and disposing of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one to maintain RCRA compliance.
RCRA-compliant waste segregation and disposal workflow for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.
Logistical and Regulatory Assurances
Trust in a laboratory's operational integrity is built on verifiable compliance. By adhering to the EPA's regulations outlined in Title 40 of the Code of Federal Regulations (CFR)[3], laboratories not only protect their personnel but also shield their organizations from severe regulatory penalties. Ensure that all hazardous waste manifests are signed, securely filed, and retained for a minimum of three years to validate your cradle-to-grave compliance[5].
References
-
8-Methoxy-2,3-dimethylquinolin-4(1H)-one . Sigmaaldrich.cn. Available at:[Link]
-
What it Really Means to be RCRA Compliant with Hazardous Waste . Cleanmanagement.com. Available at:[Link]
-
RCRA Meaning: Why It Matters If You Generate Hazardous Waste . Idrenvironmental.com. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . Ergenvironmental.com. Available at:[Link]
-
Resource Conservation and Recovery Act (RCRA) Compliance Monitoring . Epa.gov. Available at:[Link]
Sources
- 1. 4-hydrazino-8-methoxy | Sigma-Aldrich [sigmaaldrich.com]
- 2. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one | 188758-79-4 [sigmaaldrich.cn]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. 55895-58-4|8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling 8-Methoxy-2,3-dimethylquinolin-4(1H)-one
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a comprehensive, self-validating system of risk mitigation. When dealing with functionalized heterocycles like 8-Methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4), understanding the mechanistic causality behind its hazard profile is paramount to designing an effective operational plan.
This guide provides a definitive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring your drug development workflows progress safely and efficiently.
Hazard Causality & PPE Specifications
8-Methoxy-2,3-dimethylquinolin-4(1H)-one is a solid crystalline compound (Molecular Weight: 203.24 g/mol )[1]. While specific toxicological data for every bespoke derivative can be sparse, we must operate under the principle of structural analogy. Analogous quinoline derivatives are universally classified under GHS as causing serious eye damage (H318), skin irritation (H315), and respiratory irritation (H335)[2].
A multi-layered PPE approach is mandatory[3]. We do not just wear gloves; we select the right polymer based on the chemical's properties. The lipophilic aromatic ring of the quinoline backbone facilitates rapid dermal penetration, meaning standard latex is insufficient.
Table 1: Quantitative Hazard Data & PPE Causality Matrix
| Hazard Class | GHS Code | Mechanistic Causality | Required PPE & Specification |
| Acute Oral Toxicity | H302 | Systemic absorption disrupts cellular respiration pathways. | N95/P100 Particulate Respirator (if handled outside a certified hood). |
| Skin Irritation | H315 | Lipophilic aromatic rings facilitate dermal penetration and lipid bilayer disruption. | Double-layered Nitrile Gloves (EN 374 compliant); Flame-resistant lab coat. |
| Serious Eye Damage | H318 | Localized basicity from the nitrogen heteroatom causes rapid corneal protein denaturation. | Tightly fitting safety goggles (ANSI Z87.1) + Face Shield for high-volume handling. |
| Respiratory Irritation | H335 | Fine crystalline powder easily aerosolizes, irritating mucosal membranes. | Certified Chemical Fume Hood (Face velocity 80-100 fpm). |
Self-Validating Operational Protocol: Weighing & Solubilization
A safety protocol is only effective if it includes built-in verification steps. The following methodology ensures that every action is validated before proceeding to the next, specifically designed to mitigate the aerosolization risks of fine powders.
Step 1: Environmental Verification
-
Action: Transfer the sealed chemical container to a certified chemical fume hood.
-
Self-Validation: Before opening the container, verify the hood's negative pressure. Tape a small tissue strip to the bottom of the sash; it should pull gently and consistently inward. Ensure the face velocity monitor reads between 80-100 feet per minute (fpm).
Step 2: PPE Integrity Check
-
Action: Don a flame-resistant lab coat, tightly fitting safety goggles, and double-layer nitrile gloves[3].
-
Self-Validation: Perform the "inflation test" on your outer nitrile gloves before donning—trap air inside and squeeze to visually confirm the absence of micro-tears.
Step 3: Static Mitigation & Weighing
-
Action: 8-Methoxy-2,3-dimethylquinolin-4(1H)-one can carry a static charge, causing the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula.
-
Self-Validation: Hover the spatula over the powder; if particles leap toward the metal, re-apply the anti-static treatment before proceeding.
Step 4: In-Hood Solubilization
-
Action: Dissolve the weighed compound in your target organic solvent (e.g., DMSO or DMF) before removing the vessel from the fume hood.
-
Causality: Transitioning the chemical from a dry powder to a liquid solution completely eliminates the inhalation hazard of airborne particulates during transport back to the benchtop.
Spill Response & Chemical Disposal Plan
Quinoline derivatives are toxic to aquatic life and require stringent disposal protocols[4]. In the event of a spill, immediate and calculated action is required.
Emergency Spill Protocol:
-
Containment: If a solid spill occurs, do NOT sweep . Sweeping generates hazardous aerosols that bypass standard ventilation[5].
-
Suppression: Cover the spilled powder with damp absorbent paper or a dedicated chemical spill pad to immediately suppress dust generation.
-
Collection: Carefully scoop the absorbed material using a non-sparking tool. Place all contaminated materials (including the outer layer of your gloves) into a sealable, high-density polyethylene (HDPE) hazardous waste container.
-
Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate solvent, followed by soap and water, to strip away residual lipophilic traces.
Routine Disposal:
-
Never dispose of quinoline derivatives or their solutions down the drain.
-
Consolidate all liquid waste in a dedicated, properly labeled organic waste carboy (e.g., "Hazardous Waste: Quinoline Derivative, Toxic/Corrosive").
-
Store waste in secondary containment trays until collected by your institution's Environmental Health and Safety (EHS) department[5].
Operational Logic Visualization
Operational workflow for the safe handling and disposal of quinoline derivatives.
References
-
Title: 8-Methoxyquinolin-4-ol | CID 243291 Source: PubChem - NIH URL: [Link]
-
Title: Standard Operating Procedure: Quinoline Source: Clemson University URL: [Link]
-
Title: QUINOLINE FOR SYNTHESIS - Safety Data Sheet Source: Loba Chemie URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
